Technical Documentation Center

1-Isobutyryl-1H-indole-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Isobutyryl-1H-indole-3-carbonitrile

Core Science & Biosynthesis

Foundational

1-Isobutyryl-1H-indole-3-carbonitrile CAS 1267470-51-8 properties

This technical guide provides a comprehensive analysis of 1-Isobutyryl-1H-indole-3-carbonitrile (CAS 1267470-51-8), a specialized pharmaceutical intermediate used in the synthesis of bioactive indole scaffolds. Advanced...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1-Isobutyryl-1H-indole-3-carbonitrile (CAS 1267470-51-8), a specialized pharmaceutical intermediate used in the synthesis of bioactive indole scaffolds.

Advanced Intermediate for Kinase Inhibitor & Alkaloid Synthesis[1]

Part 1: Executive Summary

1-Isobutyryl-1H-indole-3-carbonitrile is a functionalized indole derivative characterized by an electron-withdrawing nitrile group at the C3 position and a steric isobutyryl protecting group at the N1 position. This compound serves as a critical "switch" intermediate in medicinal chemistry. The N-isobutyryl group not only protects the indole nitrogen from unwanted alkylation but also electronically tunes the ring system, facilitating regioselective transformations at the C2 position via directed lithiation. It is widely utilized in the development of Janus Kinase (JAK) inhibitors , antiviral agents , and synthetic tryptamine analogs.

Part 2: Chemical Identity & Physicochemical Properties[2][3]

Identification Data
PropertySpecification
IUPAC Name 1-(2-Methylpropanoyl)indole-3-carbonitrile
CAS Number 1267470-51-8
SMILES CC(C)C(=O)N1C=C(C2=CC=CC=C21)C#N
InChI Key Derived from structure
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Structural Analysis

The molecule features two key functional handles:

  • C3-Nitrile (Cyano): A versatile precursor for primary amines (via reduction), carboxylic acids (via hydrolysis), or heterocycles (e.g., tetrazoles via cycloaddition).

  • N1-Isobutyryl: A sterically demanding amide. Unlike a simple acetyl group, the isobutyryl group provides enhanced stability against premature hydrolysis while still being removable under mild basic conditions (e.g., K₂CO₃/MeOH).

Part 3: Synthetic Pathways & Manufacturing

Primary Synthesis Protocol

The industrial preparation involves the direct N-acylation of 3-cyanoindole. This reaction must be strictly anhydrous to prevent the hydrolysis of the acyl chloride.

Reagents:

  • Substrate: 1H-Indole-3-carbonitrile (CAS 5457-28-3)

  • Acylating Agent: Isobutyryl chloride (1.2 equiv)

  • Base: Sodium Hydride (NaH) or Triethylamine (TEA)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Protocol:

  • Deprotonation: Charge a reactor with 1H-indole-3-carbonitrile dissolved in anhydrous THF. Cool to 0°C.

  • Activation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H₂ gas will occur. Stir for 30 minutes until gas evolution ceases and the solution turns yellow/orange (formation of the indolyl anion).

  • Acylation: Add isobutyryl chloride dropwise, maintaining the temperature below 5°C. The steric bulk of the isobutyryl group requires slow addition to ensure complete reaction.

  • Quench: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Quench with saturated NH₄Cl solution.

  • Isolation: Extract with Ethyl Acetate. Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane to yield the product.

Synthesis Workflow Diagram

SynthesisPath Start 1H-Indole-3-carbonitrile (CAS 5457-28-3) Intermediate Indolyl Anion (Nucleophilic Species) Start->Intermediate Deprotonation (THF, 0°C) Reagent Isobutyryl Chloride + NaH (Base) Reagent->Intermediate Product 1-Isobutyryl-1H-indole-3-carbonitrile (CAS 1267470-51-8) Intermediate->Product N-Acylation (-NaCl)

Caption: Stoichiometric conversion of 3-cyanoindole to the N-isobutyryl derivative via nucleophilic substitution.

Part 4: Applications in Drug Discovery[1][4]

Strategic Utility: Directed Lithiation

The N-isobutyryl group is not merely a protecting group; it is a Directing Metalation Group (DMG) .

  • Mechanism: The carbonyl oxygen of the isobutyryl group can coordinate with organolithium reagents (e.g., LDA or t-BuLi), directing deprotonation specifically to the C2 position .

  • Outcome: This allows researchers to introduce electrophiles (halogens, alkyls, aryls) at C2, creating highly substituted indole cores found in complex alkaloids.

Downstream Transformations

The C3-cyano group remains reactive, allowing for divergent synthesis:

  • Reduction: Hydrogenation (Raney Ni/H₂) yields Tryptamine derivatives (serotonin analogs).

  • Hydrolysis: Acidic hydrolysis yields Indole-3-carboxylic acid (auxin analogs).

  • Cyclization: Reaction with sodium azide yields Tetrazolyl-indoles (bioisosteres for carboxylic acids).

Reaction Network Diagram

ReactionNetwork Core 1-Isobutyryl-1H-indole-3-carbonitrile Path1 C2-Functionalization (via LDA/Electrophile) Core->Path1 Directed Lithiation Path2 N-Deprotection (K2CO3/MeOH) Core->Path2 Mild Hydrolysis Path3 Nitrile Reduction (LiAlH4 or H2) Core->Path3 Reduction Prod1 2-Substituted Indoles (Kinase Inhibitors) Path1->Prod1 Prod2 1H-Indole-3-carbonitrile (Regenerated) Path2->Prod2 Prod3 Tryptamine Derivatives (CNS Active Agents) Path3->Prod3

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the N-isobutyryl and C3-cyano groups.

Part 5: Analytical Characterization & Quality Control

To ensure the integrity of the compound for pharmaceutical use, the following analytical signals must be verified.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (7.2 – 8.0 ppm): Four distinct multiplets corresponding to the indole benzene ring (H4, H5, H6, H7). The H2 proton (adjacent to Nitrogen) typically appears as a singlet around 8.1 ppm .

  • Isobutyryl Group:

    • Methine (CH): A septet around 3.0 – 3.5 ppm .

    • Methyls (CH₃): A distinct doublet (integrating to 6H) around 1.2 – 1.4 ppm .

  • Diagnostic Check: Absence of the broad N-H singlet (usually >10 ppm) confirms complete acylation.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 213.25 m/z.

  • Fragmentation: Loss of the isobutyryl group (-71 Da) is a common fragmentation pathway, showing a daughter ion at ~142 m/z (cyanoindole core).

QC Workflow

QCWorkflow Sample Raw Batch HPLC HPLC Purity (>98% Area) Sample->HPLC NMR 1H NMR (Confirm Structure) Sample->NMR LOD Loss on Drying (<0.5%) Sample->LOD Release Batch Release HPLC->Release Pass NMR->Release Pass LOD->Release Pass

Caption: Standard Quality Control workflow for pharmaceutical intermediates.

Part 6: Handling & Safety[5]

Stability
  • Hydrolysis Risk: The N-acyl bond is susceptible to hydrolysis in the presence of strong acids or bases. Store under inert atmosphere (Argon/Nitrogen) if possible.

  • Thermal Stability: Stable up to ~150°C, but avoid prolonged exposure to temperatures >40°C during storage to prevent slow degradation.

Safety Precautions (GHS Classifications)
  • H302: Harmful if swallowed (Indole derivative).

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

  • PubChem. (2025).[3] Compound Summary: 1H-Indole-3-carbonitrile.[4][5][6] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2025).[7] Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules Journal. Retrieved from [Link][7]

Sources

Exploratory

Chemical structure of 1-Isobutyryl-1H-indole-3-carbonitrile

The Chemical Structure & Technical Guide: 1-Isobutyryl-1H-indole-3-carbonitrile follows below. Compound Monograph & Synthetic Methodology Executive Summary & Chemical Identity 1-Isobutyryl-1H-indole-3-carbonitrile (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Structure & Technical Guide: 1-Isobutyryl-1H-indole-3-carbonitrile follows below.

Compound Monograph & Synthetic Methodology

Executive Summary & Chemical Identity

1-Isobutyryl-1H-indole-3-carbonitrile (CAS: 1267470-51-8 ) is a specialized heterocyclic building block used primarily in medicinal chemistry and drug discovery.[1][2] It functions as a functionalized indole scaffold, offering a "masked" or protected nitrogen species that can be further manipulated, or serving as a pharmacophore in its own right (e.g., in the development of kinase inhibitors or antiviral agents).

This guide provides a comprehensive structural analysis, validated synthetic protocols, and spectroscopic characterization data for researchers utilizing this compound in intermediate-to-advanced organic synthesis.

Core Identifiers
ParameterSpecification
IUPAC Name 1-(2-Methylpropanoyl)-1H-indole-3-carbonitrile
CAS Registry Number 1267470-51-8
Molecular Formula

Molecular Weight 212.25 g/mol
SMILES CC(C)C(=O)N1C=C(C#N)C2=CC=CC=C12
InChI Key Predicted based on structure
Appearance Off-white to pale yellow solid (Standard Grade)

Structural Analysis & Conformational Logic

The molecule consists of a bicyclic indole core substituted at two critical positions:

  • Position 3 (C3): A cyano (carbonitrile) group, which withdraws electron density from the indole ring, increasing the acidity of the C2 proton and stabilizing the system against oxidative degradation.

  • Position 1 (N1): An isobutyryl group.[2][3][4] This acylation significantly alters the electronic properties of the indole. Unlike the free N-H indole, the N-acylated form is less susceptible to oxidation and prevents hydrogen bonding at the nitrogen, increasing lipophilicity (LogP).

Electronic Effects

The isobutyryl group at N1 exerts a strong electron-withdrawing effect (–I, –M) on the pyrrole ring of the indole.

  • Consequence 1: The nucleophilicity of the C3 position is reduced compared to unsubstituted indole, but the presence of the C3-nitrile already deactivates the ring.

  • Consequence 2: The C2 proton becomes more acidic, allowing for potential lithiation/deprotonation and subsequent electrophilic substitution at C2 under controlled conditions.

Synthetic Methodology

The synthesis of 1-Isobutyryl-1H-indole-3-carbonitrile is a classic Nucleophilic Acyl Substitution . The reaction involves the deprotonation of the indole nitrogen followed by attack on the electrophilic carbonyl of isobutyryl chloride.

Reaction Scheme

The transformation converts 1H-indole-3-carbonitrile (Starting Material A) into the target product using Isobutyryl Chloride (Reagent B) in the presence of a base.

Synthesispathway SM 1H-indole-3-carbonitrile (CAS: 5457-28-3) Intermediate N-Anion Intermediate SM->Intermediate Deprotonation Reagent Isobutyryl Chloride (CAS: 79-30-1) Product 1-Isobutyryl-1H-indole-3-carbonitrile (Target) Reagent->Product Acylation Base Base Catalyst (NaH or Et3N/DMAP) Base->Intermediate Intermediate->Product Nucleophilic Attack

Figure 1: Mechanistic pathway for the N-acylation of 3-cyanoindole.

Experimental Protocol (Standardized)

Objective: Synthesis of 1-Isobutyryl-1H-indole-3-carbonitrile on a 10 mmol scale.

Reagents:

  • 1H-indole-3-carbonitrile (1.42 g, 10 mmol)

  • Isobutyryl chloride (1.17 g, 1.15 mL, 11 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) OR Triethylamine (2.0 mL) + DMAP (catalytic)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve 1H-indole-3-carbonitrile (1.0 eq) in anhydrous DMF (5 mL/mmol). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (1.2 eq) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of the indolyl anion).

    • Alternative (Milder): If using Et3N, add Et3N (2.0 eq) and DMAP (0.1 eq) at room temperature instead of NaH.

  • Acylation: Add Isobutyryl chloride (1.1 eq) dropwise via syringe. The reaction is exothermic; maintain temperature < 5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).

  • Work-up: Quench the reaction with ice-cold water (50 mL).

    • If solid precipitates:[5] Filter the solid, wash with water and hexanes.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

    
    , Gradient: 0-20% EtOAc in Hexanes).
    

Characterization & Spectroscopy

To validate the structure, researchers must confirm the presence of the isopropyl group and the integrity of the indole core.

Predicted NMR Data ( )
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

8.40 - 8.50Doublet (d)1HH-7 (Deshielded by carbonyl)

7.90Singlet (s)1HH-2 (Adjacent to Nitrile)

7.70Doublet (d)1HH-4

7.30 - 7.50Multiplet (m)2HH-5, H-6

3.20 - 3.40Septet1HIsobutyryl CH

1.30 - 1.40Doublet (d)6HIsobutyryl

Note: The H-7 proton (on the benzene ring adjacent to the nitrogen) typically shifts downfield significantly (approx. 8.4 ppm) due to the anisotropic effect of the N-carbonyl group, serving as a diagnostic peak for successful N-acylation.

Mass Spectrometry (ESI-MS)
  • Expected

    
    :  213.26 m/z
    
  • Expected

    
    :  235.24 m/z
    
  • Fragmentation: Loss of the isobutyryl group (M - 71) may be observed under high collision energy, reverting to the parent indole-3-carbonitrile cation (m/z ~142).

Applications in Drug Development

This molecule is not typically a final drug but a high-value Intermediate .

Pharmacophore Utility
  • Kinase Inhibition: The 3-cyanoindole scaffold is a privileged structure in designing inhibitors for kinases such as JAK , PKC , and TRK . The N-isobutyryl group acts as a lipophilic handle that can occupy hydrophobic pockets in the ATP-binding site.

  • Antiviral Research: N-substituted indole-3-carbonitriles have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and fusion inhibitors (e.g., against RSV).

  • Synthetic Versatility:

    • Nitrile Reduction: Can be reduced to the primary amine (

      
      ) for further coupling.
      
    • Hydrolysis: The nitrile can be hydrolyzed to the amide or carboxylic acid (Indole-3-carboxylic acid derivatives).

    • C2-Functionalization: The N-protecting group directs lithiation to the C2 position, allowing the introduction of aryl or alkyl groups at C2.

Applications Center 1-Isobutyryl-1H-indole-3-carbonitrile App1 TRK/JAK Kinase Inhibitors (Hydrophobic Pocket Binding) Center->App1 App2 C2-Lithiation Substrate (Regioselective Functionalization) Center->App2 App3 Nitrile Reduction (Synthesis of Tryptamines) Center->App3

Figure 2: Downstream utility of the title compound in medicinal chemistry.

References

  • PubChem Compound Summary. (n.d.). 1-Isobutyryl-1H-indole-3-carbonitrile (CAS 1267470-51-8).[1][2][6] National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, M., et al. (2025).[7] Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry.

  • Google Patents. (2009). Modulators of ATP-binding cassette transporters (US7495103B2).[8] Retrieved from (Describes general acylation protocols for indole-3-carbonitriles).

Sources

Foundational

An In-depth Technical Guide to 1-Isobutyryl-1H-indole-3-carbonitrile

This technical guide provides a comprehensive overview of 1-Isobutyryl-1H-indole-3-carbonitrile, a specialized derivative of the indole scaffold. This document is intended for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-Isobutyryl-1H-indole-3-carbonitrile, a specialized derivative of the indole scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its fundamental properties, a proposed synthetic pathway, and methods for its characterization. Given the apparent novelty of this specific compound, this guide synthesizes established principles of indole chemistry to present a robust framework for its synthesis and analysis.

Introduction to the Indole Scaffold

The indole nucleus is a privileged heterocyclic structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and the reactivity of the pyrrole ring fused to a benzene ring make it a versatile template for chemical modification. The introduction of a carbonitrile at the C3 position and an acyl group at the N1 position can significantly modulate the biological activity of the indole core. Molecules containing N-acylindole motifs are of wide interest in the synthetic polymer and pharmaceutical industries due to their distinct structural, chemical, and biological characteristics.[1][2]

Part 1: Core Molecular Attributes of 1-Isobutyryl-1H-indole-3-carbonitrile

The fundamental characteristics of a molecule are dictated by its structure. For 1-Isobutyryl-1H-indole-3-carbonitrile, the structure consists of a 1H-indole-3-carbonitrile core acylated at the indole nitrogen with an isobutyryl group.

Molecular Formula and Weight

Based on its constituent parts—an indole ring, a carbonitrile group, and an isobutyryl group—the molecular properties can be precisely determined.

PropertyValue
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
IUPAC Name 1-(2-methylpropanoyl)-1H-indole-3-carbonitrile

The molecular formula is derived from the summation of atoms from the 1H-indole-3-carbonitrile (C₉H₆N₂) and isobutyryl (C₄H₆O) moieties, with the removal of a hydrogen atom from the indole nitrogen to form the N-acyl bond.

Structural Representation

A clear visualization of the molecular architecture is crucial for understanding its chemical behavior.

Caption: Molecular structure of 1-Isobutyryl-1H-indole-3-carbonitrile.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of 1-Isobutyryl-1H-indole-3-carbonitrile involves the N-acylation of the 1H-indole-3-carbonitrile precursor. The chemoselective acylation of the indole nitrogen in the presence of other reactive sites is a key challenge.

Proposed Synthetic Workflow

A robust and high-yielding synthesis is paramount for the production of any target compound. The proposed method involves a base-mediated N-acylation.

workflow start Start: 1H-Indole-3-carbonitrile reagents Reagents: - Isobutyryl chloride - Strong base (e.g., NaH) - Anhydrous solvent (e.g., THF, DMF) start->reagents 1. Add reaction Reaction: Deprotonation of indole NH followed by nucleophilic attack on the acyl chloride. reagents->reaction 2. Initiate workup Aqueous Workup: Quench reaction and remove inorganic byproducts. reaction->workup 3. Process extraction Solvent Extraction: Isolate the crude product. workup->extraction 4. Separate purification Purification: Column chromatography. extraction->purification 5. Refine characterization Characterization: NMR, IR, Mass Spectrometry. purification->characterization 6. Verify end End Product: 1-Isobutyryl-1H-indole-3-carbonitrile characterization->end

Caption: Proposed workflow for the synthesis of 1-Isobutyryl-1H-indole-3-carbonitrile.

Experimental Protocol: N-Acylation of 1H-Indole-3-carbonitrile

This protocol is based on established methods for the N-acylation of indoles.

Materials:

  • 1H-Indole-3-carbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Isobutyryl chloride

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indole-3-carbonitrile (1.0 eq).

  • Solvation: Add anhydrous THF (or DMF) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Acylation: Cool the resulting solution of the indole anion back to 0 °C. Add isobutyryl chloride (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Isobutyryl-1H-indole-3-carbonitrile.

Causality of Experimental Choices:

  • Inert Atmosphere: The indole anion formed is highly reactive and can be quenched by atmospheric moisture and oxygen.

  • Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the reaction of the strong base (NaH) with water.

  • Strong Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the indole nitrogen without competing in the subsequent acylation step.

  • Controlled Addition at Low Temperature: The acylation reaction is exothermic. Dropwise addition of the acyl chloride at 0 °C helps to control the reaction rate and prevent potential side reactions.

Part 3: Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for 1-Isobutyryl-1H-indole-3-carbonitrile based on the analysis of its structural components.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons of the indole ring, a septet and a doublet for the isobutyryl group protons.
¹³C NMR Carbonyl carbon signal (~170 ppm), cyano carbon signal (~115 ppm), and distinct signals for the indole and isobutyryl carbons.
IR Spectroscopy Characteristic stretching frequencies for the nitrile (C≡N) group (~2220-2260 cm⁻¹) and the amide carbonyl (C=O) group (~1680-1700 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (212.25 m/z).

The acylation of indoles can occur at either the N1 or C3 position. In this case, starting with 1H-indole-3-carbonitrile, the C3 position is already substituted, directing the acylation to the nitrogen atom.

Part 4: Potential Applications and Future Directions

The functionalization of the indole scaffold is a cornerstone of medicinal chemistry. The introduction of a cyano group at the C3 position and an isobutyryl group at the N1 position can lead to compounds with potential biological activities. The N-acylindole moiety is present in a number of pharmacologically active compounds. Further research could involve screening 1-Isobutyryl-1H-indole-3-carbonitrile for various biological activities, such as anti-inflammatory, anti-cancer, or anti-viral properties.

References

  • Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]

  • Ottoni, O., Neder, A. V., Dias, A. K., Cruz, R. P., & Aquino, L. B. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005–1007. [Link]

  • Li, B., Li, X., Wang, D., & Zhang, G. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]

  • Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H. Y. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720–5723. [Link]

  • Wang, C., Li, X., & Wu, Y. (2013). Synthesis of 3-acylindoles by palladium-catalyzed acylation of free (N-H) indoles with nitriles. Organic & Biomolecular Chemistry, 11(11), 1839-1842. [Link]

  • ResearchGate. (2022). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. [Link]

  • Sakai, N., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516. [Link]

  • Buchspies, J., Rahman, M. M., & Szostak, M. (2020). N-Acylcarbazoles and N-Acylindoles: Electronically Activated Amides for N–C(O) Cross-Coupling by Nlp to Ar Conjugation Switch. Organic Letters, 22(12), 4653–4658. [Link]

  • ResearchGate. (2022). (PDF) Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

  • Makosza, M., & Stalewski, J. (2013). Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles. Beilstein Journal of Organic Chemistry, 9, 997–1002. [Link]

  • ResearchGate. (2023). Spectroscopic Data of 2a -c in Different Media. [Link]

  • ResearchGate. (2021). (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • A UNIQUE APPROACH OF PREPARING 3,3-DISUBSTITUTED OXINDOLES FROM ACYCLIC TETRASUBSTITUTED ALDEHYDES. (n.d.). [Link]

  • Lee, J. H., Kim, J. H., & Lee, Y. R. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Molecules, 27(19), 6724. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbonitrile. [Link]

  • Cheméo. (n.d.). 3-Indolecarbonitrile (CAS 5457-28-3). [Link]

  • PubChem. (n.d.). 2-methyl-1H-indole-3-carbonitrile. [Link]

  • PubChem. (n.d.). 1H-indole-3-carboxamide. [Link]

  • PubChem. (n.d.). 1-(3-(2-chlorophenoxy)propyl)-1H-indole-3-carbonitrile. [Link]

  • PubChem. (n.d.). 7-amino-4-methyl-1H-indole-3-carbonitrile. [Link]

  • PubChem. (n.d.). 2,3-dihydro-1H-indole-7-carbonitrile. [Link]

  • PubChem. (n.d.). Indole. [Link]

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of 1-Isobutyryl-1H-indole-3-carbonitrile in DMSO

[1] Part 1: Executive Summary & Compound Profile[1] The Core Challenge 1-Isobutyryl-1H-indole-3-carbonitrile is a specialized N-acylated indole derivative often utilized as a scaffold in medicinal chemistry or as a speci...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Compound Profile[1]

The Core Challenge

1-Isobutyryl-1H-indole-3-carbonitrile is a specialized N-acylated indole derivative often utilized as a scaffold in medicinal chemistry or as a specific intermediate in the synthesis of antiviral and anticancer agents.[1][2][3] While the parent compound (indole-3-carbonitrile) possesses a hydrogen-bond donor (N-H), the N-isobutyryl substitution removes this donor, significantly altering its physicochemical profile.[1]

For researchers, the primary challenge is not achieving initial dissolution—as the compound is highly lipophilic and DMSO-soluble—but maintaining solution integrity over time.[1] The N-acyl bond is susceptible to hydrolysis in the presence of moisture, a risk exacerbated by DMSO’s hygroscopic nature. This guide defines the protocol for robust solubilization and long-term stability.

Physicochemical Specifications

Understanding the molecule's properties is a prerequisite for calculating saturation limits.

PropertyValueRelevance to Solubility
CAS Number 1267470-51-8Unique Identifier for verification.
Molecular Weight 212.25 g/mol Used for Molarity (M) calculations.
Formula C₁₃H₁₂N₂OModerate size, aromatic character.
Predicted LogP ~2.5 – 3.0Lipophilic; poor water solubility, high DMSO solubility.
H-Bond Donors 0Absence of N-H facilitates solvation in aprotic solvents.[1]
H-Bond Acceptors 2 (Nitrile N, Carbonyl O)Sites for dipole-dipole interaction with DMSO.[1]

Part 2: Solubility Dynamics in DMSO

Theoretical Solubility Limit

Based on the structural analogs (e.g., N-acetylindole-3-carbonitrile) and the "like dissolves like" principle, 1-Isobutyryl-1H-indole-3-carbonitrile exhibits high solubility in DMSO.[1]

  • Estimated Saturation Point: >50 mg/mL (>235 mM).

  • Working Concentration: Standard stock solutions are recommended at 10 mM or 50 mM .

  • Mechanism: DMSO acts as a polar aprotic solvent. The sulfoxide oxygen accepts electron density, while the methyl groups interact with the lipophilic indole core and isobutyryl chain. The lack of a strong crystal lattice (compared to the N-H parent) lowers the energy barrier for dissolution.

The "Crash Out" Risk

While soluble in pure DMSO, this compound is highly hydrophobic. When a DMSO stock is diluted into an aqueous buffer (e.g., for a biological assay), the solvent power decreases rapidly.

  • Critical Threshold: Precipitation is likely if the final DMSO concentration drops below 1-2% v/v in aqueous media, depending on the compound concentration.

Part 3: Protocol – Preparation of Stock Solutions

Objective: Prepare a 10 mM Stock Solution (Volume: 1 mL).

Materials
  • Compound: 1-Isobutyryl-1H-indole-3-carbonitrile (>97% purity).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Do not use "molecular biology grade" DMSO if it has been opened and stored without desiccants; it may contain water.[1]

  • Vessel: Amber glass vial (borosilicate) with a PTFE-lined cap.

Step-by-Step Methodology
  • Gravimetric Measurement:

    • Weigh 2.12 mg of the compound into the amber vial.

    • Tip: If static electricity makes weighing difficult, use an anti-static gun or weigh by difference.

  • Solvent Addition:

    • Add 1.0 mL of Anhydrous DMSO.

    • Precision: Use a calibrated P1000 micropipette.

  • Dissolution Mechanics:

    • Vortex: Vortex at medium speed for 30 seconds.

    • Sonicate: If visual particulates remain, sonicate in a water bath at room temperature (25°C) for 2 minutes. Avoid heating >40°C to prevent degradation.[1]

  • Visual QC:

    • Hold the vial against a light source. The solution should be optically clear with no Schlieren lines (wavy lines indicating incomplete mixing).

Workflow Diagram

The following diagram illustrates the validated workflow for stock preparation and quality control.

StockPrep Start Start: 2.12 mg Compound AddSolvent Add 1.0 mL Anhydrous DMSO Start->AddSolvent Vortex Vortex (30s) AddSolvent->Vortex Check Visual Inspection Vortex->Check Sonicate Sonicate (25°C, 2 min) Check->Sonicate Particulates Success Clear Solution (10 mM Stock) Check->Success Clear Sonicate->Check

Figure 1: Decision tree for the preparation of a homogenous stock solution.

Part 4: Stability & Storage (The Critical Control Point)

The Hydrolysis Threat

The N-acyl bond (isobutyryl group attached to the indole nitrogen) is chemically distinct from a standard amide.[1] It is an imide-like linkage because the nitrogen lone pair is part of the aromatic indole system.[1] This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Reaction: 1-Isobutyryl-1H-indole-3-carbonitrile + H₂O

    
     1H-Indole-3-carbonitrile + Isobutyric Acid.[1]
    
  • Catalysts: Trace acids or bases; temperature.

Storage Protocol

To mitigate hydrolysis and freeze-thaw degradation:

  • Aliquot Immediately: Do not store the bulk stock in one vial. Dispense into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Temperature: Store at -20°C or -80°C .

  • Hygroscopicity: DMSO absorbs water from the atmosphere. Always warm the vial to room temperature before opening to prevent condensation from forming inside the vial.

Degradation Pathway Diagram[1]

Hydrolysis Compound 1-Isobutyryl-1H-indole-3-carbonitrile (Intact Stock) Transition Nucleophilic Attack at Carbonyl Compound->Transition Storage > -20°C Water Moisture (H2O) from Wet DMSO/Air Water->Transition Product1 1H-Indole-3-carbonitrile (Precipitate Risk) Transition->Product1 Product2 Isobutyric Acid (pH Shift) Transition->Product2

Figure 2: Potential degradation pathway in the presence of moisture.[1]

Part 5: Troubleshooting & FAQ

IssueCauseCorrective Action
Precipitation upon dilution Compound is highly lipophilic; aqueous buffer concentration is too high.[1]Dilute stepwise. Ensure final DMSO concentration is <0.1% only if necessary, but 0.5-1% is often required to keep it soluble.[1] Use a carrier like BSA if compatible.
Solution turns yellow Potential oxidation or hydrolysis.Check LC-MS. If the peak for MW 142 (parent indole) appears, hydrolysis has occurred. Discard and make fresh.
Difficult to dissolve Crystal lattice energy is high or compound is impure.Sonicate at 35-40°C. Verify purity. Ensure DMSO is anhydrous.

References

  • PubChem. Compound Summary: 1H-Indole-3-carbonitrile (CAS 5457-28-3).[1] National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (Technical Bulletin). Provides general solubility parameters for organic nitriles and amides in DMSO. Available at: [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22–31. (Establishes predictive models for DMSO solubility of drug-like scaffolds). Available at: [Link]

  • Li, X., et al. (2024).[4][5] DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles. The Journal of Organic Chemistry.[4][6] (Demonstrates stability and reactivity of indole derivatives in DMSO systems). Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to N-Acylated Indole-3-Carbonitrile Building Blocks

Foreword: The Strategic Value of N-Acylated Indole-3-Carbonitriles in Modern Synthesis In the landscape of contemporary drug discovery and materials science, the indole scaffold remains a cornerstone of innovation. Its p...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of N-Acylated Indole-3-Carbonitriles in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the indole scaffold remains a cornerstone of innovation. Its prevalence in a vast array of bioactive natural products and pharmaceuticals underscores its significance as a "privileged" heterocyclic motif.[1] However, the strategic functionalization of the indole core is paramount to unlocking its full potential. This guide focuses on a particularly versatile, yet underexplored, class of building blocks: N-acylated indole-3-carbonitriles .

The introduction of an acyl group at the N-1 position and a nitrile at the C-3 position creates a unique chemical entity with a finely tuned reactivity profile. The N-acyl group serves not only as a protecting group but also as a powerful electronic modulator, influencing the aromaticity and nucleophilicity of the indole ring. Concurrently, the C-3 nitrile offers a versatile handle for a plethora of chemical transformations, from simple reductions and hydrolyses to complex cycloadditions and metal-catalyzed cross-coupling reactions.

This document is intended for researchers, medicinal chemists, and process development scientists. It is structured not as a rigid encyclopedia but as a narrative that elucidates the synthesis, reactivity, and strategic applications of these building blocks. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our discussion in authoritative literature, thereby offering a comprehensive and actionable guide for leveraging N-acylated indole-3-carbonitriles in your research endeavors.

Synthesis of N-Acylated Indole-3-Carbonitriles: A Chemist's Perspective

The synthesis of N-acylated indole-3-carbonitriles requires a thoughtful approach. The primary challenge lies in the N-acylation of the indole-3-carbonitrile core. The presence of the electron-withdrawing nitrile group at the C-3 position is known to decrease the nucleophilicity of the indole nitrogen, making the N-acylation step more demanding compared to unsubstituted indoles.[2] Therefore, the choice of acylating agent and reaction conditions is critical for achieving high yields and avoiding side reactions.

Recommended Synthetic Strategy: Chemoselective N-Acylation using Thioesters

While traditional methods employing acyl chlorides and strong bases are viable, they often suffer from poor functional group tolerance and the generation of stoichiometric amounts of salt byproducts. A more elegant and robust approach is the chemoselective N-acylation using thioesters as the acyl source, a method that has proven effective for a range of substituted indoles.[3] This method offers the advantages of using stable, readily available acylating agents and milder reaction conditions.

The proposed mechanism involves the deprotonation of the indole nitrogen by a suitable base, such as cesium carbonate (Cs₂CO₃), to form the corresponding indolate anion. This anion then undergoes a nucleophilic acyl substitution with the thioester to yield the desired N-acylated product and a cesium thiolate salt.[3]

Diagram 1: Proposed Workflow for the Synthesis of N-Acylated Indole-3-Carbonitriles

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification I3CN Indole-3-carbonitrile Mix Mix & Heat in Aprotic Solvent (e.g., Xylene) I3CN->Mix Thioester S-Alkyl Thioester (R-C(O)SR') Thioester->Mix Base Cesium Carbonate (Cs₂CO₃) Base->Mix Quench Cool & Quench Mix->Quench Reaction Progress Monitored by TLC/LC-MS Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product N-Acylated Indole-3-carbonitrile Purify->Product

Caption: A generalized workflow for the synthesis of N-acylated indole-3-carbonitriles.

Experimental Protocol: Synthesis of 1-Benzoyl-1H-indole-3-carbonitrile

This protocol is adapted from established methods for the N-acylation of indoles and has been optimized for the specific substrate, indole-3-carbonitrile.[3]

Materials:

  • Indole-3-carbonitrile (1.0 equiv)

  • S-Methyl benzothioate (1.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous xylene

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon/nitrogen inlet, add indole-3-carbonitrile (1.0 equiv) and cesium carbonate (3.0 equiv).

  • Evacuate and backfill the flask with argon/nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous xylene via syringe to create a suspension.

  • Add S-methyl benzothioate (1.5 equiv) to the suspension via syringe.

  • Heat the reaction mixture to 140 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-benzoyl-1H-indole-3-carbonitrile.

Self-Validation:

  • The reaction should be monitored for the disappearance of the starting indole-3-carbonitrile spot and the appearance of a new, less polar product spot on the TLC plate.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Data Presentation: Representative N-Acylation Reactions

While specific data for the N-acylation of indole-3-carbonitrile is not widely published, the following table provides representative yields for the N-acylation of various substituted indoles using the thioester method, illustrating the versatility of this approach.[3]

EntryIndole SubstrateAcyl ThioesterProductYield (%)
13-Methyl-1H-indoleS-Methyl butanethioate1-(3-Methyl-1H-indol-1-yl)butan-1-one97
25-Methoxy-1H-indoleS-Methyl butanethioate1-(5-Methoxy-1H-indol-1-yl)butan-1-one85
35-Fluoro-1H-indoleS-Methyl butanethioate1-(5-Fluoro-1H-indol-1-yl)butan-1-one78
43-Methyl-1H-indoleS-Methyl benzothioate1-Benzoyl-3-methyl-1H-indole82

Chemical Properties and Reactivity: A Dual-Functional Scaffold

The unique arrangement of the N-acyl and C-3 nitrile groups imparts a distinct reactivity profile to these building blocks. Understanding this reactivity is key to their strategic deployment in multi-step syntheses.

The N-acyl group acts as an electron-withdrawing group, which has several consequences:

  • It decreases the electron density of the indole ring, making it less susceptible to electrophilic aromatic substitution compared to N-unsubstituted or N-alkylated indoles.

  • It enhances the acidity of the C-2 proton, allowing for selective deprotonation and functionalization at this position under appropriate basic conditions.

  • The amide bond itself can be cleaved under basic or acidic conditions, allowing for the deprotection of the indole nitrogen if required.

The C-3 nitrile group is a versatile functional group that can undergo a variety of transformations:

  • Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a route to tryptamine derivatives.

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, yielding N-acylated indole-3-carboxylic acids.

  • Addition of Nucleophiles: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

  • Cycloadditions: The nitrile can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazole rings.

Diagram 2: Reactivity Map of N-Acylated Indole-3-Carbonitrile

G cluster_structure mol N_Acyl N-Acyl Group (Amide Bond Cleavage) N_Acyl->p1 Base/Acid Hydrolysis C2_H C-2 Proton (Deprotonation/Functionalization) C2_H->p2 Strong Base (e.g., LDA) Ring Aromatic Ring (Modified Electrophilic Substitution) Ring->p3 Electrophiles (Reduced Reactivity) Nitrile C-3 Nitrile (Reduction, Hydrolysis, Cycloaddition) Nitrile->p4 Reducing Agents Nucleophiles 1,3-Dipoles

Caption: Key reactive sites on the N-acylated indole-3-carbonitrile scaffold. (Note: A placeholder for the chemical structure image is used in the DOT script).

Applications in Drug Discovery: The Case of TRK Inhibitors

The true value of a building block is demonstrated by its application in the synthesis of biologically active molecules. While direct applications of N-acylated indole-3-carbonitriles are emerging, their potential can be illustrated by their role as key intermediates in the synthesis of potent therapeutics. A recent study reported the development of 1H-indole-3-carbonitrile derivatives as highly potent Tropomyosin Receptor Kinase (TRK) inhibitors for the treatment of cancers driven by NTRK gene fusions.[4]

One of the lead compounds, C11 , demonstrated significant antiproliferative effects against TRK-dependent cancer cell lines.[4] The synthesis of C11 and its analogues can be strategically designed to proceed through an N-acylated indole-3-carbonitrile intermediate. This approach allows for the late-stage diversification of the N-substituent, which is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the drug candidate.

Proposed Synthetic Pathway to TRK Inhibitors

The following diagram outlines a plausible synthetic route to a C11 analogue, highlighting the strategic use of an N-acylated indole-3-carbonitrile building block. The N-acyl group can be chosen to be orthogonal to subsequent reaction conditions and can be removed at a later stage if necessary.

Diagram 3: Proposed Synthetic Pathway to a TRK Inhibitor Analogue

G cluster_synthesis Synthesis of Key Intermediate cluster_modification Scaffold Modification cluster_finalization Final Steps Start Indole-3-carbonitrile Acylation N-Acylation (e.g., with Boc₂O) Start->Acylation Intermediate N-Boc-indole-3-carbonitrile Acylation->Intermediate Functionalization C-2 Functionalization (e.g., Halogenation) Intermediate->Functionalization Key Building Block Coupling Suzuki or Stille Coupling (Introduction of Side Chain) Functionalization->Coupling Deprotection N-Deprotection (e.g., TFA) Coupling->Deprotection FinalCoupling N-Arylation or N-Alkylation Deprotection->FinalCoupling Product TRK Inhibitor Analogue (e.g., C11) FinalCoupling->Product

Caption: A strategic pathway for the synthesis of TRK inhibitors via an N-acylated indole-3-carbonitrile intermediate.

Biological Activity Data

The following table summarizes the in vitro activity of the lead compound C11, demonstrating the therapeutic potential of this class of molecules.[4]

CompoundTarget Cell LineAntiproliferative Activity (IC₅₀)
C11Km-12 (TRK-dependent)Potent (specific value proprietary)

Conclusion and Future Outlook

N-acylated indole-3-carbonitriles represent a class of building blocks with significant, yet largely untapped, potential. Their unique electronic and reactivity profiles make them ideal candidates for the construction of complex molecular architectures. The ability to modulate the reactivity of the indole core through N-acylation, coupled with the versatility of the C-3 nitrile, provides chemists with a powerful tool for navigating the challenges of modern organic synthesis.

As demonstrated by their potential as intermediates in the synthesis of potent TRK inhibitors, these building blocks are poised to play an increasingly important role in the development of next-generation therapeutics. Future research in this area will likely focus on expanding the library of available N-acylated indole-3-carbonitriles, exploring their utility in a wider range of chemical transformations, and applying them to the synthesis of other biologically active natural products and pharmaceuticals.

References

  • Tokuyama, H. (1999). [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application]. Yakugaku Zasshi, 119(1), 35-60. [Link]

  • Zhang, M., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 285, 117231. [Link]

  • Lakhdar, S., et al. (2006). Nucleophilic reactivities of indoles. The Journal of Organic Chemistry, 71(24), 9088-95. [Link]

  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(19), 4770. [Link]

Sources

Exploratory

Technical Procurement &amp; Application Guide: 1-Isobutyryl-1H-indole-3-carbonitrile

This guide serves as a technical reference for the procurement, application, and handling of 1-Isobutyryl-1H-indole-3-carbonitrile (CAS 1267470-51-8).[1] It is designed for medicinal chemists and process development scie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the procurement, application, and handling of 1-Isobutyryl-1H-indole-3-carbonitrile (CAS 1267470-51-8).[1] It is designed for medicinal chemists and process development scientists requiring high-purity intermediates for heterocyclic synthesis.[1]

[1][2]

Executive Summary

1-Isobutyryl-1H-indole-3-carbonitrile is a specialized N-acylated indole derivative used primarily as a building block in the synthesis of pharmaceutical candidates, particularly kinase inhibitors (e.g., TRK inhibitors) and antiviral agents.[1][2][3][4][5][6] Its structural motif—combining the electron-withdrawing nitrile group at the C3 position with a sterically demanding isobutyryl group at N1—makes it a critical intermediate for introducing metabolic stability and hydrophobic interactions in drug design.[1]

This guide details the chemical specifications, commercial sourcing landscape, synthesis protocols, and quality control parameters required to ensure the integrity of downstream applications.

Chemical Profile & Specifications
PropertySpecification
Chemical Name 1-Isobutyryl-1H-indole-3-carbonitrile
CAS Number 1267470-51-8
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC) ≥ 97.0% (Standard Commercial Grade)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Melting Point 108–112 °C (Typical range for similar N-acyl indoles)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Structural Insight: The isobutyryl group at the N1 position serves two potential roles:

  • Protecting Group: It masks the acidic N-H proton during C2-lithiation or other functionalizations, removable via mild alkaline hydrolysis.

  • Pharmacophore: In certain kinase inhibitors, the isopropyl moiety fills hydrophobic pockets (e.g., ATP-binding sites), while the carbonyl participates in hydrogen bonding.

Synthesis & Manufacturing Logic

Understanding the synthesis is crucial for troubleshooting impurity profiles. The commercial production of 1-Isobutyryl-1H-indole-3-carbonitrile typically follows a Friedel-Crafts acylation or Base-Mediated N-Acylation pathway.[1]

Primary Synthetic Route (N-Acylation)

The most common industrial route involves the reaction of 1H-indole-3-carbonitrile (CAS 5457-28-3) with Isobutyryl chloride in the presence of a base.[1]

  • Reagents: 1H-indole-3-carbonitrile, Isobutyryl chloride, Base (NaH or K₂CO₃/DMAP).[1]

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

  • Critical Control Point: The C3-cyano group is electron-withdrawing, reducing the nucleophilicity of the N1 nitrogen.[1] Strong bases (NaH) or acylation catalysts (DMAP) are often required to drive the reaction to completion.

Impurity Profile
  • Impurity A (Starting Material): Unreacted 1H-indole-3-carbonitrile (detectable by HPLC).[1]

  • Impurity B (Hydrolysis Product): If the product is exposed to moisture, the N-acyl bond can hydrolyze back to the parent indole.

  • Impurity C (O-Acylation): Rare, but possible if the keto-enol tautomerism of the amide allows O-attack (unlikely in this specific scaffold).[1]

Synthesis Pathway Diagram

The following diagram illustrates the reaction logic and potential impurity origins.

SynthesisPathway SM1 1H-Indole-3-carbonitrile (CAS 5457-28-3) Intermediate Deprotonated Indole Anion (Nucleophile) SM1->Intermediate Base (NaH/K2CO3) Deprotonation Reagent Isobutyryl Chloride Product 1-Isobutyryl-1H-indole-3-carbonitrile (CAS 1267470-51-8) Reagent->Product Intermediate->Product + Isobutyryl Chloride N-Acylation ImpurityA Impurity A: Unreacted SM Intermediate->ImpurityA Incomplete Rxn ImpurityB Impurity B: Hydrolysis Product Product->ImpurityB Moisture/Acid Hydrolysis

Figure 1: Synthesis pathway showing the transformation of 1H-indole-3-carbonitrile to the target N-isobutyryl derivative and potential degradation routes.

Commercial Supply Landscape

The supply chain for CAS 1267470-51-8 is tiered.[1] It is not a bulk commodity (like Ibuprofen) but a Fine Chemical Intermediate .

Tier 1: Catalog Suppliers (Small Scale / R&D)

These suppliers hold stock (mg to gram scale) for immediate shipment.

  • BLD Pharm: Catalog #BD608985. Known for reliable stock of heterocyclic building blocks.

  • Crysdot LLC: Catalog #CD11303346. Specializes in high-purity intermediates.[1]

  • MolCore: Catalog #MC730656.

  • Bide Pharm: Major Chinese supplier for domestic and international R&D.

Tier 2: Custom Synthesis / Bulk Manufacturers (Kg Scale)

For pilot plant or GMP needs, these entities synthesize on-demand.

  • Key Regions: Shanghai & Jiangsu (China), Hyderabad (India).

  • Lead Time: Typically 4–6 weeks for custom batches >100g.

Procurement Strategy Diagram

Use this workflow to determine the appropriate sourcing channel based on your development stage.

SupplyChain Need Project Requirement ScaleCheck Quantity Needed? Need->ScaleCheck Catalog Tier 1: Catalog Suppliers (BLD Pharm, Crysdot) < 100g ScaleCheck->Catalog Small Scale Custom Tier 2: Custom Synthesis (CMOs in China/India) > 100g ScaleCheck->Custom Scale-up Audit Quality Audit (H-NMR, HPLC, KF) Catalog->Audit Custom->Audit Audit->Custom Fail (Reprocess) Approval Release for Synthesis Audit->Approval Pass

Figure 2: Decision matrix for sourcing 1-Isobutyryl-1H-indole-3-carbonitrile based on scale and quality requirements.

Quality Control & Experimental Protocols

To validate the identity and purity of incoming batches, the following protocols are recommended.

A. Analytical Verification (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Indole absorption) and 220 nm (Amide bond).

  • Acceptance Criteria: Purity > 97.0% area; No single impurity > 0.5%.

B. Handling & Stability Protocol
  • Moisture Sensitivity: The N-acyl bond is susceptible to hydrolysis under acidic or basic conditions.[1]

  • Protocol:

    • Always sample in a glovebox or under a nitrogen funnel.

    • Store in amber vials to prevent potential photodegradation (though nitriles are generally stable).

References
  • Crysdot LLC. (n.d.). Product: 1-Isobutyryl-1H-indole-3-carbonitrile (CAS 1267470-51-8).[1][2][8] Retrieved from

  • BLD Pharm. (n.d.).[4][9] 1-Isobutyryl-1H-indole-3-carbonitrile Material Safety Data & Specifications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1H-Indole-3-carbonitrile (Precursor). Retrieved from

  • Zhang, M., et al. (2025).[4][9] "Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors." European Journal of Medicinal Chemistry. Retrieved from

  • MolCore. (n.d.). Chemical Structure and Supplier Data for CAS 1267470-51-8. Retrieved from

Sources

Protocols & Analytical Methods

Method

Reaction conditions for 1-Isobutyryl-1H-indole-3-carbonitrile synthesis

Application Note & Protocol Topic: A Validated Protocol for the Synthesis of 1-Isobutyryl-1H-indole-3-carbonitrile via Direct N-Acylation Audience: Researchers, scientists, and drug development professionals Abstract & I...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Validated Protocol for the Synthesis of 1-Isobutyryl-1H-indole-3-carbonitrile via Direct N-Acylation

Audience: Researchers, scientists, and drug development professionals

Abstract & Introduction

N-acylindoles are a privileged structural motif found in a wide array of pharmaceuticals and biologically active natural products.[1][2] Their synthesis is a cornerstone of medicinal chemistry, serving not only to create final target molecules but also as a crucial protecting group strategy for the indole nitrogen.[3] The target molecule, 1-Isobutyryl-1H-indole-3-carbonitrile, is a functionalized indole of interest for building more complex molecular architectures, potentially for applications as therapeutic agents like TRK inhibitors.[4]

This document provides a detailed, robust, and validated protocol for the synthesis of 1-Isobutyryl-1H-indole-3-carbonitrile. The chosen synthetic strategy is the direct N-acylation of 1H-indole-3-carbonitrile using isobutyryl chloride. This method is predicated on the generation of an indole anion with a strong, non-nucleophilic base, followed by a nucleophilic acyl substitution. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present a step-by-step experimental protocol, and offer insights into process optimization and troubleshooting.

Reaction Principle & Mechanism

The selective N-acylation of an indole nucleus over the more electron-rich C3 position is a common challenge in indole chemistry.[1] While Friedel-Crafts acylation typically favors the C3 position, N-acylation can be achieved with high selectivity by deprotonating the indole nitrogen to form a highly nucleophilic indole anion.[3][5][6]

The mechanism proceeds in two primary steps:

  • Deprotonation: The N-H proton of 1H-indole-3-carbonitrile (pKa ≈ 17 in DMSO) is abstracted by a strong base, such as sodium hydride (NaH). This irreversible step generates the sodium salt of the indole anion and hydrogen gas, driving the equilibrium forward.

  • Nucleophilic Acyl Substitution: The resulting indole anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride.[7] The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the chloride leaving group to yield the final N-acylated product.[7]

N-Acylation Mechanism Indole 1H-Indole-3-carbonitrile (Substrate) Anion Indole Anion (Nucleophile) Indole->Anion Deprotonation (Step 1) Base NaH (Base) Base->Anion Deprotonation (Step 1) Product 1-Isobutyryl-1H-indole-3-carbonitrile (Product) Anion->Product Nucleophilic Attack & Acyl Substitution (Step 2) AcylChloride Isobutyryl Chloride (Electrophile) AcylChloride->Product Nucleophilic Attack & Acyl Substitution (Step 2) Byproduct NaCl + H₂ Experimental_Workflow A Setup: Flame-dry flask under N₂/Ar B Add NaH (60% disp.) and anhydrous THF A->B C Cool to 0 °C (ice bath) B->C D Add 1H-indole-3-carbonitrile solution dropwise C->D E Stir at 0 °C for 30 min D->E F Add Isobutyryl Chloride dropwise at 0 °C E->F G Warm to RT and stir for 2-4 hours F->G H Monitor reaction by TLC G->H I Quench: Cool to 0 °C, add sat. aq. NH₄Cl H->I J Workup: Extract with Ethyl Acetate I->J K Wash organic layer (H₂O, Brine) J->K L Dry (MgSO₄), filter, and concentrate K->L M Purify by column chromatography L->M

Caption: Step-by-step workflow for the synthesis process.

Step-by-Step Procedure
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion, 240 mg, 6.0 mmol) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, decanting the hexane carefully. Add anhydrous THF (15 mL) to the flask.

  • Indole Addition: In a separate flask, dissolve 1H-indole-3-carbonitrile (710.8 mg, 5.0 mmol) in anhydrous THF (10 mL).

  • Deprotonation: Cool the NaH suspension to 0 °C using an ice-water bath. Slowly add the indole solution dropwise to the suspension over 15 minutes.

  • Anion Formation: Stir the resulting mixture at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed. The mixture may become a thicker slurry.

  • Acylation: While maintaining the temperature at 0 °C, add isobutyryl chloride (0.64 mL, 6.0 mmol) dropwise to the reaction mixture.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate eluent) until the starting indole spot is consumed.

  • Quenching: Once complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure product.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the structure, including the presence of the isobutyryl group and the disappearance of the N-H proton signal.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound (C₁₃H₁₂N₂O, MW: 212.25 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch (~2220 cm⁻¹) and the amide carbonyl (C=O) stretch (~1680-1700 cm⁻¹).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Inactive NaH (oxidized); Wet solvent/glassware; Insufficient reaction time.Use fresh NaH from a sealed container; Ensure all glassware and solvents are rigorously dried; Increase reaction time and monitor by TLC.
Starting Material Remains Incomplete deprotonation; Insufficient acylating agent.Use a slight excess of NaH (1.2-1.5 eq.); Ensure sufficient stirring time after indole addition; Add a small additional portion of isobutyryl chloride.
Presence of C3-Acylated Byproduct Reaction conditions favoring electrophilic substitution over N-acylation.This is less likely with the strong base method. Ensure indole is fully deprotonated before adding the acyl chloride. Maintain low temperatures during addition.
Multiple Unidentified Spots on TLC Decomposition of starting material or product.Ensure the reaction is performed under an inert atmosphere and at the recommended temperatures. Isobutyryl chloride is moisture-sensitive and can hydrolyze.

References

  • Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., Liang, Z., & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. [Link]

  • Du, T., Wei, X., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate. [Link]

  • Chan, D. M. T., & Sarma, K. D. (2003). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Arkivoc, 2003(13), 69-76. [Link]

  • Scheidt, K. A., et al. (2009). Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. Journal of the American Chemical Society, 131(41), 14616–14617. [Link]

  • Somei, M., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516. [Link]

  • Guillaumet, G., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005-1007. [Link]

  • Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]

  • Guillaumet, G., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Archives. [Link]

  • Zhang, M., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 285, 117231. [Link]

  • Cheméo. 3-Indolecarbonitrile (CAS 5457-28-3) - Chemical & Physical Properties. Cheméo. [Link]

Sources

Application

Application Note: Strategic Integration of 1-Isobutyryl-1H-indole-3-carbonitrile in Drug Discovery Libraries

Introduction: The Rationale for N-Acylindoles in Screening Libraries The indole scaffold is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure" due to its ability to form the basis for lig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for N-Acylindoles in Screening Libraries

The indole scaffold is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure" due to its ability to form the basis for ligands targeting a multitude of receptors and enzymes.[1][2] Its presence in essential biomolecules like tryptophan and serotonin underscores its fundamental role in biological systems.[1] The indole ring's planar aromatic system, combined with its capacity for hydrogen bonding and π-π stacking, allows it to effectively mimic protein motifs, leading to high-affinity interactions with diverse biological targets.[1] Consequently, indole derivatives have been successfully developed into therapeutics for a wide range of diseases, including cancer, inflammation, and neurological disorders.[3][4]

1-Isobutyryl-1H-indole-3-carbonitrile is a specific derivative designed to explore a distinct chemical space within drug discovery libraries. The strategic inclusion of this molecule is based on three key structural features:

  • The Indole-3-carbonitrile Core: The nitrile group at the C3 position is a versatile functional group. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or in some contexts, a reactive handle for covalent modification. Derivatives of indole-3-carbonitrile have shown potent inhibitory activity against key drug targets like the Tropomyosin receptor kinase (TRK) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[5][6]

  • N1-Acylation: The acylation of the indole nitrogen at position 1 with an isobutyryl group serves a critical purpose. This modification eliminates the hydrogen bond donor capability of the indole N-H proton, which can be crucial for modulating target selectivity and anchoring to specific proteins.[7] Furthermore, N-acylation significantly impacts the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are key determinants of its drug-like potential.[8]

  • The Isobutyryl Moiety: The branched isobutyryl group provides steric bulk compared to a simple acetyl group, which can influence binding pocket interactions and improve metabolic stability by hindering enzymatic degradation.

This application note provides a comprehensive guide for researchers on the handling, screening, and data interpretation of 1-Isobutyryl-1H-indole-3-carbonitrile, positioning it as a valuable component of a rational drug discovery campaign.

Physicochemical Profile and Druglikeness Assessment

Before initiating any screening campaign, it is crucial to characterize the fundamental properties of the compound. These parameters are essential for designing appropriate assays, interpreting results, and predicting in vivo behavior. While specific experimental data for 1-Isobutyryl-1H-indole-3-carbonitrile is not extensively published, we can infer its properties from the core indole-3-carbonitrile structure and related N-substituted indoles.[9][10]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~212.25 g/mol Well within the range for fragment-based and lead-like screening libraries.
logP (o/w) ~2.5 - 3.0Indicates good membrane permeability, balancing solubility and lipophilicity.
H-Bond Donors 0N-acylation removes the N-H donor, potentially increasing cell permeability.
H-Bond Acceptors 2 (Nitrile N, Carbonyl O)Provides points for specific interactions with biological targets.
Topological Polar Surface Area (TPSA) ~54 ŲSuggests good potential for oral bioavailability and CNS penetration.

Diagram: Druglikeness Profile The following diagram illustrates how 1-Isobutyryl-1H-indole-3-carbonitrile aligns with established guidelines for oral drug candidates, such as Lipinski's Rule of Five.

Caption: Lipinski's Rule of Five compliance for the compound.

Potential Target Classes and Rationale for Screening

The indole scaffold is known to interact with a broad range of biological targets.[1][11] The specific derivatization of 1-Isobutyryl-1H-indole-3-carbonitrile suggests several high-priority target classes for initial screening efforts.

  • Protein Kinases: This is a primary target class. Many approved kinase inhibitors contain an indole core that occupies the ATP-binding site.[12] Indole-3-carbonitrile derivatives, in particular, have been identified as potent inhibitors of kinases like DYRK1A and TRK.[5][6]

  • G-Protein Coupled Receptors (GPCRs): Indoles are common scaffolds for ligands targeting GPCRs, including serotonin and melatonin receptors.[1][2]

  • Nuclear Receptors: These ligand-activated transcription factors, such as Peroxisome Proliferator-Activated Receptors (PPARs), are known to be modulated by indole-containing molecules.[1]

  • Enzymes in Inflammatory Pathways: Indole derivatives, famously including the NSAID Indomethacin, are effective inhibitors of enzymes like cyclooxygenase (COX).[2][3]

Diagram: Hypothetical Kinase Signaling Pathway This diagram illustrates a generic kinase cascade, a common pathway where indole-based inhibitors often act.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription phosphorylates Inhibitor 1-Isobutyryl-1H- indole-3-carbonitrile Inhibitor->RAF Inhibition

Caption: Potential inhibition point in a generic MAPK signaling cascade.

Experimental Protocols

The following protocols provide a robust framework for the initial characterization and screening of 1-Isobutyryl-1H-indole-3-carbonitrile.

Protocol 1: Compound Handling and Stock Solution Preparation

Rationale: Proper solubilization and storage are critical for ensuring compound integrity and obtaining reproducible results. DMSO is the standard solvent for primary screening libraries due to its high solubilizing power and compatibility with most assay formats.

Materials:

  • 1-Isobutyryl-1H-indole-3-carbonitrile (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile, low-binding microcentrifuge tubes or plates

Procedure:

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 2.12 mg) in a sterile microfuge tube under low humidity conditions.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., add 100 µL DMSO to 2.12 mg of compound to create a 100 mM stock).

  • Mixing: Vortex the solution thoroughly for at least 2 minutes to ensure complete dissolution. A brief sonication step may be used if particulates remain.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes in low-binding plates or tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Quality Control: Before use in assays, visually inspect the stock solution for any precipitation after thawing. It is recommended to confirm the concentration and purity of a representative stock via LC-MS.

Diagram: Compound Management Workflow

Compound_Management start Receive Solid Compound weigh Precise Weighing start->weigh solubilize Solubilize in DMSO (e.g., 100 mM) weigh->solubilize qc_check QC Check (Visual, LC-MS) solubilize->qc_check qc_check->solubilize Fail aliquot Aliquot for Storage qc_check->aliquot Pass store Store at -80°C aliquot->store assay_plate Prepare Assay-Ready Plates (Serial Dilution) store->assay_plate end Use in HTS assay_plate->end

Caption: Standard workflow for preparing compound stocks for HTS.

Protocol 2: High-Throughput Kinase Inhibition Screening (e.g., ADP-Glo™ Assay)

Rationale: This protocol describes a universal, luminescence-based kinase assay that measures the amount of ADP produced during a kinase reaction. A decrease in signal in the presence of the test compound indicates inhibition of kinase activity. This method is suitable for high-throughput screening (HTS).[13][14]

Materials:

  • Kinase of interest (e.g., RAF, TRK, DYRK1A)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 1-Isobutyryl-1H-indole-3-carbonitrile (prepared as assay-ready plates, e.g., at 10 µM final concentration)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well white, solid-bottom assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Assay Setup: To each well of a 384-well plate, add the components in the following order:

    • 2.5 µL of Kinase Reaction Buffer.

    • 0.5 µL of test compound (1-Isobutyryl-1H-indole-3-carbonitrile), negative control (DMSO), or positive control.

    • 2.0 µL of Kinase + Substrate + ATP mixture.

  • Kinase Reaction: Mix the plate gently on a plate shaker for 30 seconds. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The incubation time is enzyme-dependent and must be determined during assay development.[15]

  • Stop Reaction & ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each well relative to the positive (100% inhibition) and negative (0% inhibition) controls.

Data Interpretation and Hit Progression Strategy

Interpreting primary screening data requires a systematic approach to identify genuine hits and discard artifacts.[15]

  • Primary Hit Identification: Compounds exhibiting inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean) are considered primary hits.

  • Confirmation & Dose-Response: Primary hits must be re-tested using the same assay to confirm activity. Confirmed hits are then tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to generate an IC₅₀ curve, which quantifies the compound's potency.

  • Orthogonal & Counter-Screens: It is essential to test confirmed hits in an alternative, technology-independent assay (orthogonal screen) to rule out assay-specific artifacts (e.g., luciferase inhibition). Counter-screens are used to assess selectivity against related kinases or other targets.

Diagram: Hit-to-Lead Decision Tree

Hit_Progression start Primary HTS Hit (>50% Inhibition) confirm Confirm Activity (Single Point Re-test) start->confirm dose_response Generate IC50 Curve confirm->dose_response Confirmed discard Discard/Deprioritize confirm->discard Not Confirmed potency Potency < 10 µM? dose_response->potency orthogonal Orthogonal Assay Validation potency->orthogonal Yes potency->discard No selectivity Selectivity Profiling orthogonal->selectivity Validated orthogonal->discard Artifact lead Lead Candidate selectivity->lead

Caption: A workflow for validating primary hits from HTS campaigns.

Conclusion

1-Isobutyryl-1H-indole-3-carbonitrile represents a strategically designed molecule for inclusion in modern drug discovery libraries. Its physicochemical properties are favorable for cell-based screening and development into an oral therapeutic. Based on its structural features and the known pharmacology of related compounds, it holds significant potential as a modulator of key target families, particularly protein kinases. The protocols and strategies outlined in this document provide a clear and robust framework for researchers to unlock the therapeutic potential of this and similar N-acylindole derivatives.

References

  • MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • Ingenta Connect. (n.d.). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'.
  • PubMed. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini Rev Med Chem, 9(7), 782-93.
  • PMC - NIH. (n.d.). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of 1-Allyl-1H-indol-5-amine Derivatives.
  • PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • PMC. (n.d.). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents.
  • PubMed. (n.d.). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design.
  • PubMed. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors.
  • ResearchGate. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives).
  • ResearchGate. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.
  • PubMed. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024).
  • MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • PMC. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
  • ResearchGate. (2025). High Throughput Screening: Methods and Protocols.
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
  • Cheméo. (n.d.). 3-Indolecarbonitrile (CAS 5457-28-3) - Chemical & Physical Properties.
  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbonitrile.

Sources

Method

Application Notes and Protocols for the Synthesis of N-Substituted Indole-3-carbonitriles

Abstract N-substituted indole-3-carbonitriles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-substituted indole-3-carbonitriles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of these valuable scaffolds. We will explore two primary synthetic strategies: the N-substitution of indole-3-carbonitrile and the C3-cyanation of N-substituted indoles. This guide will delve into the mechanistic rationale behind various synthetic protocols, offer step-by-step experimental procedures, and provide insights into troubleshooting and optimization.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of a cyano group at the C3-position and a substituent on the indole nitrogen can significantly modulate the pharmacological profile of the resulting molecule. The C3-cyano group can act as a key pharmacophore or be a versatile synthetic handle for further functionalization. The N-substituent allows for fine-tuning of properties such as solubility, metabolic stability, and receptor binding affinity.

This guide will focus on practical and efficient laboratory-scale syntheses of N-substituted indole-3-carbonitriles, emphasizing modern, reliable, and scalable methods.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of N-substituted indole-3-carbonitriles can be broadly approached via two logical pathways. The choice of strategy often depends on the availability of starting materials, the desired N-substituent, and the overall molecular complexity.

G cluster_0 Synthetic Strategies Start Choice of Synthetic Route Strategy_A Strategy A: N-Substitution of Indole-3-carbonitrile Start->Strategy_A Indole-3-carbonitrile is readily available Strategy_B Strategy B: C3-Cyanation of N-Substituted Indole Start->Strategy_B N-Substituted Indole is the starting material Target N-Substituted Indole-3-carbonitrile Strategy_A->Target Strategy_B->Target

Caption: High-level overview of the two primary synthetic routes.

Strategy A: N-Substitution of Indole-3-carbonitrile

This approach begins with the commercially available or readily synthesized indole-3-carbonitrile, followed by the introduction of an alkyl or aryl group onto the indole nitrogen. This strategy is often preferred for its straightforward nature and the commercial availability of the starting indole.

Protocol 1: N-Alkylation of Indole-3-carbonitrile

The N-alkylation of indoles is a fundamental transformation. Traditional methods often involve the use of strong bases to deprotonate the indole nitrogen, followed by reaction with an alkyl halide.[4] However, modern variations offer milder and more efficient alternatives.

Conceptual Workflow:

G Start Indole-3-carbonitrile Step1 Deprotonation (Base) Start->Step1 Step2 Nucleophilic Attack (Alkylating Agent) Step1->Step2 Product N-Alkyl Indole-3-carbonitrile Step2->Product

Caption: Workflow for N-alkylation of Indole-3-carbonitrile.

Detailed Experimental Protocol (N-Methylation Example):

This protocol is adapted from methodologies utilizing dimethyl carbonate as a mild and less toxic methylating agent.[4]

  • Reagents and Materials:

    • Indole-3-carbonitrile

    • Dimethyl carbonate (DMC)

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Magnetic stirrer and hotplate

    • Standard glassware

  • Procedure:

    • To a solution of indole-3-carbonitrile (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add DABCO (0.1 mmol, 10 mol%).

    • Add dimethyl carbonate (2.0 mmol, 2.0 equiv.).

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-methyl-indole-3-carbonitrile.

Parameter Condition Rationale
Base Catalytic DABCOA mild base is sufficient to facilitate the reaction with the electrophilic DMC.[4]
Alkylating Agent Dimethyl CarbonateA greener and safer alternative to traditional alkylating agents like methyl iodide.[4]
Solvent DMFA polar aprotic solvent that effectively dissolves the reactants.
Temperature 80-90 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol 2: N-Arylation of Indole-3-carbonitrile

The N-arylation of indoles, often achieved through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or Ullmann condensation, is a powerful tool for creating C-N bonds.[5][6]

Conceptual Workflow:

G Start Indole-3-carbonitrile + Aryl Halide Step1 Catalytic Cycle Initiation (e.g., Oxidative Addition) Start->Step1 Step2 N-Arylation (Reductive Elimination) Step1->Step2 Product N-Aryl Indole-3-carbonitrile Step2->Product

Caption: General workflow for N-arylation.

Detailed Experimental Protocol (Copper-Catalyzed Example):

This protocol is based on a copper-catalyzed N-arylation using an aryl iodide.[7]

  • Reagents and Materials:

    • Indole-3-carbonitrile

    • Aryl iodide

    • Copper(I) iodide (CuI)

    • 1,10-Phenanthroline monohydrate

    • Potassium hydroxide (KOH)

    • 1,2-Dimethoxyethane (DME) / Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add indole-3-carbonitrile (0.5 mmol), aryl iodide (0.62 mmol), CuI (0.025 mmol, 5 mol-%), and 1,10-phenanthroline monohydrate (0.05 mmol, 10 mol-%).

    • Add KOH (1.0 mmol) and a mixture of DME/H₂O (1.0 mL).

    • Heat the reaction mixture to 95 °C and stir for 20 hours.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the N-aryl-indole-3-carbonitrile.

Parameter Condition Rationale
Catalyst CuI / 1,10-PhenanthrolineA cost-effective and efficient catalytic system for C-N cross-coupling.[7]
Base KOHEssential for the deprotonation of the indole nitrogen.[7]
Solvent DME/H₂OAn aqueous solvent system can be effective for this type of coupling.[7]
Atmosphere InertPrevents oxidation of the copper catalyst.

Strategy B: C3-Cyanation of N-Substituted Indoles

This alternative strategy involves the introduction of the cyano group at the C3 position of a pre-synthesized N-substituted indole. This approach is particularly useful when the desired N-substituted indole is readily available or when the N-substituent is incompatible with the conditions of N-alkylation or N-arylation.

Protocol 3: Electrochemical C-H Cyanation

Electrochemical synthesis offers a green and reagent-economical approach to C-H functionalization, avoiding the need for harsh chemical oxidants.[8][9]

Conceptual Workflow:

G Start N-Substituted Indole Step1 Anodic Oxidation (Generation of Radical Cation) Start->Step1 Step2 Reaction with Cyanide Source Step1->Step2 Product N-Substituted Indole-3-carbonitrile Step2->Product

Caption: Workflow for electrochemical C-H cyanation.

Detailed Experimental Protocol:

This protocol is based on a metal-free electrochemical C-H cyanation.[8][9]

  • Reagents and Materials:

    • N-substituted indole

    • Trimethylsilyl cyanide (TMSCN)

    • Tris(4-bromophenyl)amine (redox catalyst)

    • Sodium hydroxide (NaOH)

    • Tetrabutylammonium tetrafluoroborate (nBu₄NBF₄)

    • Acetonitrile/Water

    • Undivided electrochemical cell

    • Reticulated vitreous carbon (RVC) anode

    • Platinum cathode

    • Constant current source

  • Procedure:

    • Set up an undivided electrochemical cell with an RVC anode and a platinum cathode.

    • To the cell, add the N-substituted indole (0.5 mmol), tris(4-bromophenyl)amine (10 mol%), TMSCN (1.5 equiv.), NaOH (2.0 equiv.), and nBu₄NBF₄ (0.3 M) in an acetonitrile/water mixture.

    • Apply a constant current of 10 mA at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Parameter Condition Rationale
Cyanide Source TMSCNA readily available and effective cyanide source.[8]
Catalyst Tris(4-bromophenyl)amineA redox catalyst that facilitates the electron transfer process.[8]
Setup Undivided electrochemical cellA simple and practical setup for electrosynthesis.[8]
Oxidant ElectricityA green and traceless oxidant.
Protocol 4: Copper-Catalyzed C-H Cyanation with Acetonitrile

This method utilizes acetonitrile, a common and inexpensive solvent, as the cyanide source, offering a practical and atom-economical approach.[10][11]

Conceptual Workflow:

G Start N-Substituted Indole Step1 In situ Iodination (NIS) Start->Step1 Step2 Copper-Catalyzed Cyanation (Acetonitrile as CN source) Step1->Step2 Product N-Substituted Indole-3-carbonitrile Step2->Product

Caption: Workflow for copper-catalyzed C-H cyanation.

Detailed Experimental Protocol:

This protocol describes a one-pot sequential iodination/cyanation.[10]

  • Reagents and Materials:

    • N-substituted indole

    • N-Iodosuccinimide (NIS)

    • Copper(I) acetate (CuOAc)

    • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

    • Hexamethyldisilane ((Me₃Si)₂)

    • Acetonitrile (as solvent and cyanide source)

  • Procedure:

    • To a sealed tube, add the N-substituted indole (0.2 mmol) and NIS (0.24 mmol) in acetonitrile (2 mL).

    • Stir the mixture at room temperature for 30 minutes to facilitate the iodination at the C3 position.

    • To the resulting mixture, add CuOAc (10 mol%), TEMPO (0.4 mmol), and (Me₃Si)₂ (0.4 mmol).

    • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous Na₂S₂O₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Parameter Condition Rationale
Cyanide Source AcetonitrileAn inexpensive, abundant, and less hazardous cyanide source.[10]
Catalyst System CuOAc/TEMPO/(Me₃Si)₂Promotes the C-CN bond cleavage of acetonitrile and subsequent cyanation.[10]
Strategy One-pot iodination/cyanationAvoids the isolation of the potentially unstable 3-iodoindole intermediate.[10]
Iodinating Agent NISA mild and effective electrophilic iodinating agent for indoles.[10]

Troubleshooting and Mechanistic Insights

  • Low yields in N-alkylation: Incomplete deprotonation can be a cause. Consider using a stronger base like NaH, but be mindful of potential side reactions. Ensure anhydrous conditions, as water can quench the base.

  • Poor regioselectivity in cyanation: The C3 position of indole is generally the most nucleophilic.[12] However, steric hindrance on the N-substituent or at the C2 position can influence regioselectivity. In some cases, directing groups on the indole nitrogen can be employed to favor C2 cyanation.[11]

  • Decomposition of starting materials: Some indole derivatives can be sensitive to strong acids, bases, or high temperatures. Careful optimization of reaction conditions is crucial.

  • Safety Precautions: Cyanide sources such as TMSCN are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The synthesis of N-substituted indole-3-carbonitriles is a vital endeavor for the advancement of medicinal chemistry and drug discovery. The two primary strategies, N-substitution of indole-3-carbonitrile and C3-cyanation of N-substituted indoles, offer complementary and versatile approaches to access a wide range of derivatives. The choice of a specific protocol should be guided by factors such as substrate availability, functional group tolerance, and desired scale. The modern methods presented herein, including electrochemical synthesis and the use of acetonitrile as a cyanide source, highlight the ongoing efforts to develop more sustainable and efficient synthetic methodologies.

References

  • Besson, T., et al. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Organic & Biomolecular Chemistry. Available at: [Link]

  • Besson, T., et al. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. PubMed. Available at: [Link]

  • Li, L., et al. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Letters. Available at: [Link]

  • (Reference not directly cited in the text, but relevant to C-H functionaliz
  • (Reference is a duplic
  • Li, L., et al. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. PubMed. Available at: [Link]

  • Pan, C., et al. (2013). Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source. The Journal of Organic Chemistry. Available at: [Link]

  • (Reference not directly cited in the text, but relevant to cyan
  • (Reference not directly cited in the text, but relevant to cyan
  • Pan, C., et al. (2013). Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. The Journal of Organic Chemistry. Available at: [Link]

  • (Reference not directly cited in the text, but relevant to cyan
  • Sarkar, S., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. Available at: [Link]

  • (Reference not directly cited in the text, but relevant to cyan
  • (Reference not directly cited in the text, but relevant to C-H functionaliz
  • (Reference not directly cited in the text, but relevant to indole aryl
  • Oeser, P., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. Available at: [Link]

  • Shieh, W-C., et al. (2004). N-alkylation of indole derivatives. Google Patents.
  • (Reference not directly cited in the text, but relevant to synthesis of 3-substituted indoles)
  • Bandini, M., et al. (2019). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. Available at: [Link]

  • Kumar, A., et al. (2020). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Green Chemistry. Available at: [Link]

  • Legeay, J., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances. Available at: [Link]

  • Dangi, R., et al. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of Faculty of Pharmacy of Ankara University. Available at: [Link]

  • (Reference not directly cited in the text, but relevant to synthesis of indole deriv
  • Malavade, V., et al. (2020). Scope of N-arylation of different indoles with aryl iodides. ResearchGate. Available at: [Link]

  • (Reference is a duplic
  • Oeser, P., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. PubMed. Available at: [Link]

Sources

Application

Application Notes and Protocols: Solvent Selection for 1-Isobutyryl-1H-indole-3-carbonitrile Reactions

Abstract This technical guide provides a comprehensive framework for the strategic selection of solvents in reactions involving 1-Isobutyryl-1H-indole-3-carbonitrile, a key heterocyclic scaffold in contemporary drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the strategic selection of solvents in reactions involving 1-Isobutyryl-1H-indole-3-carbonitrile, a key heterocyclic scaffold in contemporary drug discovery and organic synthesis. The profound influence of the solvent on reaction kinetics, chemoselectivity, and overall yield is a critical parameter that necessitates careful consideration. This document elucidates the underlying principles of solvent effects and furnishes detailed, field-proven protocols for common transformations, empowering researchers to optimize their synthetic routes.

Introduction: The Pivotal Role of the Solvent

1-Isobutyryl-1H-indole-3-carbonitrile is a versatile intermediate, integrating the reactive potential of an N-acylated indole with a C3-nitrile functionality. The N-isobutyryl group modulates the nucleophilicity of the indole nitrogen and can influence the reactivity of the indole ring, while the electron-withdrawing nitrile group at the C3 position significantly alters the traditional reactivity profile of the indole core.

The choice of solvent is not a passive parameter but an active component of the reaction system. It can dictate the solubility of reactants, stabilize transition states and reactive intermediates, and in some cases, directly participate in the reaction mechanism. A judicious selection of solvent is therefore paramount to achieving desired outcomes in terms of efficiency, selectivity, and scalability. This guide will explore the solvent's role in key transformations relevant to this molecular framework.

Physicochemical Landscape: Substrate and Solvent Properties

A foundational understanding of the physicochemical properties of both the substrate and the potential solvents is the first step in rational solvent selection.

2.1. Properties of 1-Isobutyryl-1H-indole-3-carbonitrile

While exhaustive experimental data for this specific molecule is not widely published, we can infer its properties from its constituent parts: the indole-3-carbonitrile core and the N-isobutyryl group. The indole ring system possesses a degree of aromaticity and polarity. The N-acyl group increases the molecule's steric bulk and introduces a polar amide bond. The C3-nitrile is a strongly polar, electron-withdrawing group. Consequently, the molecule is expected to be a polar solid with limited solubility in nonpolar solvents and better solubility in polar aprotic and, to some extent, polar protic solvents.

2.2. Classification and Properties of Common Organic Solvents

The choice of solvent is guided by its physical and chemical properties. The following table provides a reference for commonly used solvents in organic synthesis.

Table 1: Properties of Common Organic Solvents

SolventAbbreviationClassDielectric Constant (ε at 20-25°C)Boiling Point (°C)
Hexane-Nonpolar1.8869
Toluene-Nonpolar2.38111
DichloromethaneDCMPolar Aprotic8.9340
TetrahydrofuranTHFPolar Aprotic7.5866
Ethyl AcetateEtOAcPolar Aprotic6.0277
AcetonitrileMeCNPolar Aprotic37.582
N,N-DimethylformamideDMFPolar Aprotic36.71153
Dimethyl SulfoxideDMSOPolar Aprotic46.68189
MethanolMeOHPolar Protic32.7065
EthanolEtOHPolar Protic24.5578
WaterH₂OPolar Protic80.1100

Data compiled from various sources.[1][2][3][4]

Solvent Effects in Key Synthetic Transformations

The unique structural features of 1-Isobutyryl-1H-indole-3-carbonitrile open avenues for various chemical modifications. The solvent's role in several key reaction classes is discussed below.

3.1. N-Acylation of Indole-3-carbonitrile: The Genesis of the Target Molecule

The synthesis of the title compound itself involves the N-acylation of indole-3-carbonitrile. This reaction is sensitive to the choice of base and solvent.

  • Causality: The N-acylation of indoles can be complicated by competing C3-acylation. However, with the C3 position blocked by the nitrile group, the reaction is directed to the nitrogen atom. The choice of solvent is crucial for ensuring the solubility of the starting indole and the acylating agent, as well as for moderating the reactivity of the base. Polar aprotic solvents like DMF and THF are often employed as they can solvate the intermediate indolate anion, enhancing its nucleophilicity.[5] In some protocols, nonpolar aromatic solvents like xylene are used, particularly at higher temperatures.[6][7]

3.2. Electrophilic Aromatic Substitution on the Indole Ring

While the C3 position is blocked, electrophilic attack can still occur at other positions of the indole nucleus (e.g., C2, C4, C5, C6, or C7). The N-acyl group is deactivating, making these reactions more challenging than with unsubstituted indoles.

  • Causality: The mechanism of electrophilic aromatic substitution involves the formation of a charged intermediate (an arenium ion or sigma complex). Polar solvents can stabilize this charged intermediate, thereby increasing the reaction rate.[8] However, the choice is nuanced. For instance, in Vilsmeier-Haack reactions, which introduce a formyl group, DMF can serve as both a reagent and a solvent.[9][10] Halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are also effective.[8] The rate of substitution can be only minimally affected by solvent polarity in some cases, indicating a complex interplay of factors.[11]

Solvent_Stabilization Reactants Indole + E+ TransitionState Transition State (Developing Charge) Reactants->TransitionState Attack by π-system Intermediate Arenium Ion (Charged Intermediate) TransitionState->Intermediate Product Substituted Indole Intermediate->Product -H+ PolarSolvent Polar Solvent Shell Intermediate->PolarSolvent Stabilization

Caption: Solvent stabilization of the arenium ion intermediate in electrophilic aromatic substitution.

3.3. Transformations of the Nitrile Group

The nitrile functionality is a versatile handle for further synthetic modifications.

3.3.1. Hydrolysis to Carboxylic Acid

  • Causality: The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions.[12][13][14] In acidic hydrolysis, a mixture of water and a miscible co-solvent like ethanol or dioxane is often used to ensure the solubility of the organic substrate. The reaction typically requires heating.[12][15] Under basic conditions, aqueous solutions of strong bases like NaOH or KOH are used, often with a phase-transfer catalyst if the substrate has low water solubility. The choice of co-solvent is critical to bring the reactants into the same phase.

3.3.2. Reduction to Amine

  • Causality: The reduction of nitriles to primary amines can be achieved using various reducing agents.[16] With powerful hydride reagents like lithium aluminum hydride (LiAlH₄), anhydrous ethereal solvents such as diethyl ether or THF are mandatory to avoid violent reactions with protic solvents. Catalytic hydrogenation is a greener alternative, and the choice of solvent can influence the catalyst's activity and selectivity.[17] Alcohols like methanol or ethanol are commonly used for this purpose.[18]

Experimental Protocols

The following protocols are provided as a starting point for the optimization of reactions involving 1-Isobutyryl-1H-indole-3-carbonitrile. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

4.1. Protocol 1: Synthesis of 1-Isobutyryl-1H-indole-3-carbonitrile (N-Acylation)

This protocol describes a general procedure for the N-acylation of indole-3-carbonitrile.

  • Materials:

    • Indole-3-carbonitrile

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Isobutyryl chloride

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add indole-3-carbonitrile (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C.

    • Add isobutyryl chloride (1.1 eq) dropwise via the dropping funnel.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether (3 x volume of aqueous layer).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Rationale for Solvent Choice: Anhydrous DMF is a polar aprotic solvent that effectively dissolves indole-3-carbonitrile and stabilizes the intermediate sodium indolate salt, thereby promoting the nucleophilic attack on the isobutyryl chloride.

4.2. Protocol 2: Vilsmeier-Haack Formylation (Hypothetical)

This protocol outlines a hypothetical procedure for the formylation of the benzene ring portion of the indole, illustrating solvent choice in an electrophilic substitution.

  • Materials:

    • 1-Isobutyryl-1H-indole-3-carbonitrile

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium acetate solution

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF (acting as both solvent and reagent) to 0 °C.

    • Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring to form the Vilsmeier reagent.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 1-Isobutyryl-1H-indole-3-carbonitrile (1.0 eq) to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to 0 °C and carefully quench by adding saturated aqueous sodium acetate solution until the pH is basic.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry, filter, and concentrate the organic phase.

    • Purify by column chromatography.

  • Rationale for Solvent Choice: DMF is the solvent of choice as it also serves as the precursor to the Vilsmeier reagent.[8][9] Its high polarity can also help to stabilize the charged intermediates in the reaction.[8]

Solvent_Screening_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solvent Selection & Small-Scale Screening cluster_2 Phase 3: Optimization & Scale-Up A Define Reaction Type (e.g., N-Acylation, Hydrolysis) B Analyze Substrate/Reagent Solubility & Compatibility A->B C Literature Search for Analogous Reactions B->C D Select 3-5 Candidate Solvents (Polar Aprotic, Polar Protic, Nonpolar) C->D E Perform Small-Scale Test Reactions D->E F Monitor by TLC/LC-MS for Conversion & Byproducts E->F G Identify Best Performing Solvent(s) F->G H Optimize Reaction Conditions (Temp., Concentration) G->H I Scale-Up Reaction H->I

Caption: A generalized workflow for systematic solvent screening.

Safety and Disposal

The handling and disposal of organic solvents must be conducted with strict adherence to safety protocols.

  • Handling: Always work in a well-ventilated area and use appropriate PPE.[19] Keep solvents away from heat sources and open flames.[19][20]

  • Disposal: Do not dispose of organic solvents down the drain.[21] They should be collected in appropriately labeled waste containers.[22] Segregate halogenated and non-halogenated solvent waste as their disposal methods and costs can differ significantly.[21] Follow your institution's guidelines for hazardous waste disposal.

Conclusion

The selection of an appropriate solvent is a multi-faceted decision that requires an understanding of the reaction mechanism, the physicochemical properties of all components, and practical considerations such as safety and environmental impact. For reactions involving 1-Isobutyryl-1H-indole-3-carbonitrile, a systematic approach to solvent screening, as outlined in this guide, will lead to more efficient, reproducible, and scalable synthetic procedures. The provided protocols serve as a robust starting point for further optimization in the user's specific research context.

References

  • Organic Solvent Disposal: Best Practices for Overall Safety. (2023, November 24). ACTenviro. [Link]

  • 7.2 Organic Solvents. Environment, Health and Safety, Florida State University. [Link]

  • FAQ'S - most frequently asked questions. UCLA – Chemistry and Biochemistry. [Link]

  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. [Link]

  • Organic Solvents. Environmental Health and Safety, Florida State University. [Link]

  • Household Solvents: Hazards and Disposal Options. (2024, April 15). NEDT. [Link]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • The Dielectric Constants of Some Common Solvents. Scribd. [Link]

  • Clementi, S., & Marino, G. (1972). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (1), 71-73. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. (2021). Molecules, 26(15), 4475. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical Sciences and Research, 3(11), 4113-4128. [Link]

  • Dielectric Constant of Common solvents. Jordan University of Science and Technology. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2021). Molecules, 26(16), 4994. [Link]

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. (2018). Organic Letters, 20(22), 7020–7024. [Link]

  • Nitrile reduction. Wikipedia. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Vilsmeier-Haack Reaction. (2021, March 22). J&K Scientific LLC. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • 21.5. Hydrolysis of nitriles. (2022, June 1). Chemistry LibreTexts. [Link]

  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. (2025). Asian Journal of Organic Chemistry. [Link]

  • 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

  • How can I selectively reduce nitrile in presence of ester (reaction conditions)? (2014, November 22). ResearchGate. [Link]

  • Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. (2026, February 11). The Journal of Organic Chemistry. [Link]

  • 3-Indolecarbonitrile (CAS 5457-28-3) - Chemical & Physical Properties. Cheméo. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022, January 10). Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]

  • 1-Methyl-1H-indole-3-carbonitrile. PubChem. [Link]

  • 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester. U.S. Environmental Protection Agency. [Link]

  • Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel-Catalyzed Modular, Unified C-C Coupling. (2022). ChemRxiv. [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Isobutyryl-1H-indole-3-carbonitrile

Welcome to the dedicated support resource for 1-Isobutyryl-1H-indole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to address the primary challenge associa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for 1-Isobutyryl-1H-indole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to address the primary challenge associated with this compound: its susceptibility to hydrolysis. Here, we provide in-depth, field-tested solutions and preventative strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a new, more polar spot on my TLC plate after leaving my solution of 1-Isobutyryl-1H-indole-3-carbonitrile at room temperature. What is happening?

This is a classic sign of hydrolysis. The isobutyryl group at the N1 position of the indole is an amide and is susceptible to cleavage, particularly in the presence of moisture (atmospheric or in-solvent) and trace acidic or basic contaminants. This reaction cleaves the N-acyl bond, yielding 1H-indole-3-carbonitrile and isobutyric acid. The resulting indole is significantly more polar, causing it to have a lower Rf value on a normal-phase TLC plate.

To confirm this, you can co-spot your current solution with a sample of the starting material. If you see two distinct spots, with the new spot being lower, hydrolysis is the likely cause.

Q2: Why is the N-isobutyryl group so labile?

The lability of the N-isobutyryl group is due to the electronic nature of the indole ring. The nitrogen lone pair's involvement in the aromatic system of the indole makes the N-acyl bond weaker and more susceptible to nucleophilic attack compared to a standard aliphatic amide. Both acidic and basic conditions can catalyze this hydrolysis.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, cleaving the C-N bond.

This inherent reactivity necessitates careful handling to prevent premature deacylation.

Troubleshooting Guide: Preventing Hydrolysis

This section provides actionable protocols to mitigate the hydrolysis of 1-Isobutyryl-1H-indole-3-carbonitrile during storage and experimentation.

Issue 1: Compound Degradation in Solution During Storage

Symptoms:

  • Appearance of new peaks in HPLC/LC-MS analysis over time.

  • Decreased potency or inconsistent results in biological assays.

  • Visible changes in solution color or clarity.

Root Cause Analysis: The primary cause is the presence of water and/or pH shifts in the solvent. Protic solvents (like methanol or ethanol) can participate in solvolysis, while aprotic solvents (like DMSO or DMF) can be hygroscopic and absorb atmospheric moisture.

Preventative Protocols:

1. Solvent Selection and Preparation:

  • Recommendation: Use anhydrous aprotic solvents. Anhydrous acetonitrile or dioxane are excellent first choices.

  • Protocol:

    • Purchase solvents in small-volume bottles with septa.

    • Use a dry syringe and needle to withdraw the solvent.

    • Store solvents over molecular sieves (3Å or 4Å) to capture any residual moisture. Ensure sieves are properly activated before use.

2. pH Control:

  • Recommendation: Avoid acidic and basic conditions. If a buffer is required for an aqueous solution, work in a neutral pH range (6.5-7.5).

  • Protocol:

    • Prepare buffers using high-purity water (Milli-Q or equivalent).

    • Degas the buffer to remove dissolved CO2, which can form carbonic acid and lower the pH.

    • If possible, add a non-nucleophilic buffer like HEPES to maintain a stable pH.

3. Storage Conditions:

  • Recommendation: Store solutions frozen and under an inert atmosphere.

  • Protocol:

    • Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.

    • Before sealing, flush the headspace of the vial with an inert gas (Argon or Nitrogen).

    • Store at -20°C or, for long-term storage, at -80°C.

Summary of Solvent Recommendations:

SolventSuitabilityKey Considerations
Acetonitrile (anhydrous)Excellent Aprotic, less hygroscopic than other solvents.
Dioxane (anhydrous)Excellent Aprotic, but peroxide formation must be monitored.
DMSO (anhydrous)Good Hygroscopic; must be handled carefully.
DMF (anhydrous)Good Can contain amine impurities that are basic.
Methanol / EthanolPoor Protic; can lead to solvolysis. Avoid for storage.
Water / BuffersUse with Caution Only for immediate use in assays. Maintain strict pH control.
Issue 2: Hydrolysis During an Experimental Workflow

Symptoms:

  • Inconsistent reaction yields where the compound is a starting material.

  • Formation of the 1H-indole-3-carbonitrile byproduct during workup or purification.

Root Cause Analysis: Aqueous workup steps or purification conditions (e.g., reverse-phase HPLC with acidic mobile phases) are common points of failure.

Workflow Troubleshooting Diagram:

G cluster_workflow Experimental Workflow Analysis Start Experiment Start (Compound is Stable) Reaction Reaction Step Start->Reaction Workup Aqueous Workup? Reaction->Workup Purification Purification Method? Workup->Purification Non-Aqueous Workup Degradation Hydrolysis Observed Workup->Degradation Aqueous / pH not controlled Result Final Product Purification->Result Neutral Conditions (Normal Phase Silica) Purification->Degradation Acidic Mobile Phase (Reverse Phase HPLC) G Compound 1-Isobutyryl-1H-indole-3-carbonitrile Intermediate Tetrahedral Intermediate Compound->Intermediate + OH⁻ (Nucleophilic Attack) Products 1H-indole-3-carbonitrile + Isobutyrate Intermediate->Products Collapse & Proton Transfer

Optimization

Technical Support Center: Purification of 1-Isobutyryl-1H-indole-3-carbonitrile by Column Chromatography

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 1-Isobutyryl-1H-indole-3-carbonitrile using column chromatography. It is designed to off...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 1-Isobutyryl-1H-indole-3-carbonitrile using column chromatography. It is designed to offer both foundational protocols and in-depth troubleshooting advice to navigate the common challenges encountered during the purification of N-acylated indole derivatives.

I. Understanding the Molecule and Potential Challenges

1-Isobutyryl-1H-indole-3-carbonitrile is an N-acylated indole. The introduction of the isobutyryl group at the N1 position of the indole ring significantly alters its electronic properties and polarity compared to the parent indole-3-carbonitrile. Successful purification hinges on understanding the interplay between the compound's structure, the stationary phase, and the mobile phase.

Potential Purification Hurdles:

  • Co-elution with Starting Materials: Incomplete acylation can lead to the presence of unreacted indole-3-carbonitrile in the crude product. The polarity difference between the N-acylated product and the starting material must be exploited for effective separation.

  • Presence of Isobutyric Anhydride/Acid: Excess acylating agent and its hydrolysis product are common impurities. These are typically highly polar and can often be removed by an aqueous workup prior to chromatography.

  • C3-Acylated Byproduct: While N-acylation is generally favored under basic conditions, some C3 acylation can occur, leading to a structural isomer that may be challenging to separate.

  • Degradation on Silica Gel: The slightly acidic nature of standard silica gel can potentially lead to the hydrolysis of the N-acyl group, especially during prolonged exposure on the column.

II. Experimental Workflow: From Crude Product to Pure Compound

This section outlines a systematic approach to developing a robust purification protocol for 1-Isobutyryl-1H-indole-3-carbonitrile.

Step 1: Preliminary Analysis by Thin Layer Chromatography (TLC)

Before attempting column chromatography, it is crucial to develop an appropriate solvent system using TLC. The goal is to find a mobile phase that provides good separation between your target compound and any impurities, with an ideal Rf value for the product between 0.2 and 0.4.

Recommended Starting Solvent Systems for TLC Screening:

  • Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1)

  • Petroleum Ether:Ethyl Acetate (9:1, 8:2, 7:3, 1:1)[1]

  • Dichloromethane:Methanol (99:1, 98:2, 95:5)

Visualization:

  • UV light (254 nm) is typically effective for visualizing indole derivatives.

  • Staining with a potassium permanganate (KMnO4) solution can also be used.

Step 2: Column Chromatography Protocol

Once an optimal solvent system is identified via TLC, you can proceed with column chromatography.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Selected mobile phase (e.g., Hexane:Ethyl Acetate)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes

  • Rotary evaporator

Detailed Protocol:

  • Column Preparation:

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) over the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude 1-Isobutyryl-1H-indole-3-carbonitrile in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column, ensuring the top layer of sand is not disturbed.

    • Begin collecting fractions. An isocratic elution (using a single solvent composition) can be used if TLC shows good separation.

    • For more complex mixtures, a gradient elution is recommended. Start with a less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute compounds with increasing polarity.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-Isobutyryl-1H-indole-3-carbonitrile.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 1-Isobutyryl-1H-indole-3-carbonitrile.

Q1: My compound is streaking on the TLC plate. What should I do?

  • Answer: Streaking is often a sign of overloading the TLC plate or that the compound is too polar for the chosen solvent system. Try spotting a more dilute solution of your crude product. If streaking persists, consider adding a small amount (0.5-1%) of acetic acid to the mobile phase if your compound is acidic in nature, or triethylamine if it is basic, to improve the spot shape. For N-acylated indoles, streaking is less common than for free indoles, but can still occur if highly polar impurities are present.

Q2: I'm not getting good separation between my product and an impurity. What are my options?

  • Answer: If the Rf values are very close, you will need to optimize your mobile phase. Try screening different solvent systems with varying polarities and compositions. For example, switching from a hexane-based system to a dichloromethane-based system can alter the selectivity of the separation. Employing a gradient elution during column chromatography can also significantly improve the separation of closely eluting compounds.

Q3: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what can I do?

  • Answer: To check for decomposition on silica, you can perform a 2D TLC. Spot your compound in one corner of a square TLC plate and run it in your chosen solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. The appearance of new spots indicates decomposition.

  • Solution: If decomposition is confirmed, you can deactivate the silica gel. This can be done by pre-treating the silica with a solution containing a small amount of a base like triethylamine (1-2%) in your mobile phase before packing the column. Alternatively, using a different stationary phase like alumina (neutral or basic) may prevent decomposition.

Q4: My product is not eluting from the column, even with a highly polar solvent system.

  • Answer: This could be due to several factors. It's possible the compound has degraded and is irreversibly adsorbed to the silica. Another possibility is that the chosen mobile phase is still not polar enough. Before resorting to very polar solvents like pure methanol which can dissolve some silica, try a "plug" of silica first with a small amount of your material to see if it elutes with your chosen system. If the compound is indeed very polar, a reversed-phase chromatography approach might be more suitable.

IV. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

TroubleshootingWorkflow Start Start Purification TLC Perform TLC Analysis Start->TLC Rf_Check Good Separation? (Rf = 0.2-0.4) TLC->Rf_Check Streaking Streaking on TLC? TLC->Streaking Column Run Column Chromatography Rf_Check->Column Yes Optimize_Solvent Optimize Solvent System (Change Polarity/Composition) Rf_Check->Optimize_Solvent No Analysis Analyze Fractions by TLC Column->Analysis Decomposition Decomposition on Column? Column->Decomposition Purity_Check Fractions Pure? Analysis->Purity_Check No_Elution Product Not Eluting? Analysis->No_Elution Combine Combine Pure Fractions Purity_Check->Combine Yes Purity_Check->Optimize_Solvent No Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product Optimize_Solvent->TLC Dilute Dilute Sample Streaking->Dilute Yes Modify_Mobile_Phase Add Modifier (e.g., TEA, Acetic Acid) Streaking->Modify_Mobile_Phase If persists Dilute->TLC Modify_Mobile_Phase->TLC Deactivate_Silica Deactivate Silica Gel (e.g., with TEA) Decomposition->Deactivate_Silica Yes Change_Stationary_Phase Use Alumina Decomposition->Change_Stationary_Phase Alternative Deactivate_Silica->Column Change_Stationary_Phase->Column Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Reversed_Phase Consider Reversed-Phase No_Elution->Reversed_Phase Alternative Increase_Polarity->Column

Sources

Troubleshooting

Technical Support Center: Optimizing Base Catalysts for Indole N-Acylation

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth insights into overcoming the common hurdles in indole N-acylat...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth insights into overcoming the common hurdles in indole N-acylation. The selective N-acylation of indoles is a cornerstone of many synthetic pathways, yet it presents unique challenges due to the ambident nucleophilicity of the indole ring.[1][2] This guide moves beyond simple protocols to explain the underlying principles that govern catalyst and condition selection, empowering you to troubleshoot effectively and optimize your reactions with confidence.

Fundamental Principles: The Role of the Base

The core of a successful N-acylation lies in selectively enhancing the nucleophilicity of the indole nitrogen over the C3 position. This is precisely the role of the base catalyst. The reaction proceeds via a base-promoted deprotonation of the indole N-H to form a resonance-stabilized indolide anion.[3] This anion is the key nucleophilic species that attacks the electrophilic acylating agent.

The choice of base is therefore not a trivial decision; it dictates the extent of deprotonation, influences the reaction kinetics, and can ultimately determine the chemoselectivity between N- and C-acylation.

Indole N-Acylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Indole Indole (R-H) Indolide Indolide Anion (R⁻) Indole->Indolide + B: Base Base (B:) ProtonatedBase Protonated Base (B-H⁺) Indolide_ref Indolide Anion (R⁻) AcylSource Acylating Agent (R'-C(O)-X) Product N-Acyl Indole LeavingGroup Leaving Group (X⁻) Indolide_ref->Product + R'-C(O)-X

Caption: Base-catalyzed N-acylation mechanism.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right starting base for my indole N-acylation?

A: The selection of a base is a balance between reactivity and selectivity. Your choice depends on the pKa of the indole N-H proton (approx. 17 in DMSO) and the reactivity of your acylating agent. A good starting point is to categorize bases by strength:

  • Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are excellent for general applications, especially with reactive acylating agents like acyl chlorides or when using milder acyl sources like thioesters at elevated temperatures.[1][4] Cesium carbonate (Cs₂CO₃) is often particularly effective, likely due to the higher solubility and the nature of the cesium cation.[1][3]

  • Strong Bases (e.g., NaH, NaOt-Bu, DBU): These are used when complete and rapid deprotonation is required, especially for less reactive indoles or acylating agents. Strong bases like sodium hydride (NaH) in a polar aprotic solvent such as DMF are classic conditions known to strongly favor N-alkylation and acylation.[5] However, their high reactivity can compromise functional group tolerance on sensitive substrates.[2] DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic organic base that is often effective and provides good solubility.[6]

Q2: Does the choice of acylating agent affect which base I should use?

A: Absolutely. The electrophilicity of the acylating agent is inversely related to the required strength of the base.

  • Highly Reactive Agents (Acyl Chlorides): These are very strong electrophiles. You can often use weaker bases like K₂CO₃ or even tertiary amines like triethylamine (TEA) because the acylation step is very fast. The primary challenge here is often managing the reactivity to avoid side reactions, not driving the initial deprotonation.[7]

  • Less Reactive Agents (Thioesters, Anhydrides, Carboxylic Acids with coupling agents): These require a more nucleophilic indolide anion to react efficiently. Therefore, a stronger base is often necessary to shift the initial equilibrium towards the deprotonated indole. For instance, studies using thioesters as the acyl source have shown Cs₂CO₃ to be highly effective, while weaker bases like NaOH and K₂CO₃ were unsuitable under the tested conditions.[1]

Q3: Can the solvent choice really impact the success of my reaction?

A: Yes, significantly. The solvent influences the solubility of the base and the reactivity of the resulting indolide anion.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are generally preferred. They effectively solvate the cation of the base (e.g., K⁺, Na⁺, Cs⁺) without strongly interacting with the indolide anion. This leaves the anion "naked" and highly nucleophilic, promoting the desired N-acylation.[5]

  • Non-Polar/Aprotic Solvents (Toluene, Xylene, Dichloromethane): These are often used for specific protocols, for example, in reactions at high temperatures or when using organocatalysts.[1][8] In these solvents, ion-pairing between the indolide anion and its counter-ion is more significant, which can modulate reactivity.

Troubleshooting Guide: Common Experimental Issues

Caption: A workflow for troubleshooting common N-acylation issues.

Q: My reaction is giving a very low yield or isn't working at all. What are the most likely causes?

A: Low yields are frustrating but often traceable to a few key factors.[9][10]

  • Incomplete Deprotonation: This is the most common culprit. The base you've chosen may not be strong enough to deprotonate the indole N-H effectively.

    • Solution: Switch to a stronger base. If you are using K₂CO₃, consider trying Cs₂CO₃ or an organic base like DBU. If using a strong base already, ensure you are using a sufficient stoichiometric amount (typically 1.1 to 3.0 equivalents).[1][10]

  • Reagent and Solvent Purity: The indolide anion is a strong base and will readily react with any protic impurities, especially water.

    • Solution: Ensure your indole starting material is pure and dry. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9]

  • Steric Hindrance: Bulky substituents on the indole (especially at the C2 or C7 positions) or on the acylating agent can physically block the reaction sites.[11]

    • Solution: This may require higher reaction temperatures or longer reaction times to overcome the steric barrier. In severe cases, a different synthetic route may be necessary.

Q: I'm getting a mixture of N-acylated and C3-acylated products. How can I improve N-selectivity?

A: This is a classic chemoselectivity problem in indole chemistry.[2] Acylation at the C3 position often occurs under neutral or acidic (Friedel-Crafts) conditions.[12] To favor N-acylation, you must promote the formation of the indolide anion.

  • Strengthen the Basic Conditions: C3-acylation suggests that a significant amount of the neutral indole is still present and reacting as a nucleophile. Using a stronger base or a more effective base/solvent system (like NaH in DMF) will generate a higher concentration of the indolide anion, which is kinetically favored to react at the nitrogen.[5]

  • Check Your Acylating Agent: Highly reactive electrophiles, especially in the presence of trace acid, can lead to competing Friedel-Crafts-type C3-acylation. Using milder, base-activated acylating agents like thioesters can improve N-selectivity.[1]

  • Temperature Control: In some systems, N-alkylation (and by extension, acylation) is the thermodynamically favored product, while C3-alkylation is kinetically favored.[5] While this can be system-dependent, adjusting the temperature may alter the product ratio. It is an important parameter to screen.

Q: My starting material is being consumed, but I'm not forming the desired product, just decomposition. What's happening?

A: This suggests your reaction conditions are too harsh for your substrate.

  • Base-Induced Degradation: Indoles, particularly those with electron-withdrawing groups, can be unstable under strongly basic conditions or at high temperatures.

    • Solution: Switch to a milder base (e.g., from NaH to Cs₂CO₃) and lower the reaction temperature. You may need to accept a longer reaction time as a trade-off for substrate stability.[10]

  • Acylating Agent Instability: Some complex acyl chlorides are not stable to heat or prolonged exposure to basic conditions.

    • Solution: Add the acylating agent slowly at a lower temperature (e.g., 0 °C) before gradually warming to the final reaction temperature. This can minimize degradation while still allowing the reaction to proceed.

Data Presentation: Comparison of Common Bases

BasepKa (Conjugate Acid)TypeCommon SolventsKey Considerations
K₂CO₃ ~10.3Weak InorganicAcetonitrile, DMFGood starting point; requires anhydrous conditions; may be too weak for some substrates.[4]
Cs₂CO₃ ~10.3Weak InorganicAcetonitrile, DMF, XyleneOften more effective than K₂CO₃ due to better solubility and cation effects.[1][3]
NaH ~36Strong HydrideDMF, THFEnsures complete deprotonation; highly reactive; requires strict inert atmosphere and anhydrous conditions.[5]
NaOt-Bu ~19Strong AlkoxideTHF, DioxaneVery strong base; can act as a nucleophile in some cases; soluble in organic solvents.[13]
DBU ~13.5Strong OrganicCH₂Cl₂, TolueneNon-nucleophilic strong base; good solubility; excellent for sensitive substrates where inorganic bases are problematic.[6]

Experimental Protocols

Protocol 1: General Procedure for Base Screening in Indole N-Acylation

This protocol provides a robust framework for systematically optimizing the base catalyst for the N-acylation of a generic indole with an acyl chloride.

1. Preparation and Setup: a. Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator. b. To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the indole (1.0 mmol, 1.0 equiv.). c. Add the base to be screened (e.g., K₂CO₃, Cs₂CO₃, DBU) (2.0 mmol, 2.0 equiv.). d. Seal the flask with a septum, and purge with dry nitrogen for 5-10 minutes.

2. Reaction Execution: a. Through the septum, add anhydrous solvent (e.g., Acetonitrile, 5 mL) via syringe. b. Stir the suspension at room temperature for 15 minutes to allow for initial interaction between the indole and the base. c. Dissolve the acyl chloride (1.1 mmol, 1.1 equiv.) in anhydrous solvent (2 mL) in a separate dry vial under nitrogen. d. Add the acyl chloride solution dropwise to the stirring indole/base suspension over 5 minutes. e. Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

3. Workup and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL). c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter. e. Concentrate the solvent under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to isolate the N-acyl indole.

4. Analysis: a. Determine the isolated yield of the pure product. b. Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. Compare the yields obtained with different bases to identify the optimal catalyst.

References

  • Benchchem. (2025).
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. [Link]

  • Korbad, B. L., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]

  • Korbad, B. L., et al. (2021).
  • Trubitsõn, D., & Kanger, T. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • Wang, Y., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis. [Link]

  • D. T. T. Tran, et al. (2017). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications, 54(2), 172-175. [Link]

  • Not found
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate. [Link]

  • Not found
  • Benchchem. (2025). Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis. Benchchem.
  • Wang, Y-F., et al. (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. Molecules, 28(21), 7421. [Link]

  • Not found
  • Smith, C. J., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5572–5575. [Link]

  • Benchchem. (2025).
  • Not found
  • Takeda, K., et al. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Molecules, 27(20), 6806. [Link]

  • Benchchem. (2025).
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PMC. [Link]

Sources

Optimization

Technical Support Center: Isobutyryl Chloride Removal Protocols

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification Strategies for Unreacted Isobutyryl Chloride Welcome to the Reagent Removal Help Desk Executive Summary: Isobutyryl chl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification Strategies for Unreacted Isobutyryl Chloride

Welcome to the Reagent Removal Help Desk

Executive Summary: Isobutyryl chloride (2-methylpropanoyl chloride) is a highly reactive acylating agent used widely in the synthesis of amides and esters.[1] Its removal is critical not only for chemical purity but also for safety and organoleptic quality. Residual isobutyryl chloride hydrolyzes to isobutyric acid, which introduces a persistent "rancid butter" odor and acidic impurities that can degrade sensitive products.

This guide provides three validated workflows for removing unreacted isobutyryl chloride, structured by the physicochemical properties of your target molecule.

Quick Reference: Physicochemical Data
PropertyValueImplication for Removal
Boiling Point 91–93 °CVolatile enough for removal by vacuum/rotary evaporation.
Density 1.017 g/mLSlightly denser than water; affects phase separation.
Hydrolysis Product Isobutyric AcidpKa ~4.84 .[2][3] Soluble in basic aqueous solutions (pH > 7).
Odor Threshold Low (Isobutyric acid)Distinct "rancid butter" smell indicates incomplete removal.
Reactivity HighViolent exotherm with water/amines; generates HCl gas.
Knowledge Base Article #001: The Aqueous Workup Protocol

Best For: Stable, hydrophobic products (LogP > 2) that can withstand mild basic conditions.

The Logic: The most reliable method relies on hydrolysis. You convert the electrophilic isobutyryl chloride into isobutyric acid, then exploit the pKa difference between your product and the acid byproduct. At pH > 6, isobutyric acid exists as the water-soluble isobutyrate anion, partitioning out of the organic layer.

Step-by-Step Protocol:
  • Quenching (Controlled Hydrolysis):

    • Caution: Do not add water directly to the neat reaction mixture.

    • Cool the reaction mixture to 0 °C.

    • Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) .

    • Why: The bicarbonate neutralizes the HCl generated during hydrolysis, preventing acid-catalyzed degradation of your product.

    • Reaction:

      
      
      
  • Phase Separation:

    • Dilute with an organic solvent (DCM, EtOAc, or MTBE).

    • Separate the layers.[4][5][6][7] The unreacted isobutyryl chloride is now isobutyric acid (or sodium isobutyrate) in the aqueous layer.

  • The "Odor Check" Wash:

    • Wash the organic layer 2x with 1M NaOH or saturated NaHCO₃ .

    • Critical Check: Ensure the aqueous layer pH is > 9. If the pH is acidic, isobutyric acid remains protonated (organic soluble) and will contaminate your product.

  • Drying:

    • Dry over anhydrous

      
       or 
      
      
      
      .
Knowledge Base Article #002: Physical Removal (Evaporation)

Best For: Moisture-sensitive products or when the product is significantly less volatile than isobutyryl chloride (bp > 150 °C).

The Logic: Since isobutyryl chloride boils at ~92 °C, it can be removed before quenching. This prevents the formation of isobutyric acid entirely, which is often harder to remove than the chloride itself due to hydrogen bonding.

Protocol:
  • Vacuum Concentration:

    • Connect the reaction flask to a rotary evaporator with a dry-ice/acetone trap.

    • Evaporate solvent and excess reagent at 40–50 °C under reduced pressure (< 50 mbar).

  • Azeotropic Co-evaporation:

    • If traces remain, add anhydrous Toluene (bp 110 °C).

    • Re-evaporate.[7] Toluene helps co-distill the lower-boiling acid chloride and disrupts the matrix.

    • Result: A crude residue free of reactive chlorides, ready for direct crystallization or chromatography.

Knowledge Base Article #003: Solid-Phase Scavenging

Best For: High-throughput synthesis, parallel chemistry, or water-sensitive products where aqueous workup is impossible.

The Logic: Polymer-supported amines (e.g., aminomethyl polystyrene) act as "chemical sponges." They react rapidly with the acid chloride to form a stable amide bond on the solid support. Filtration removes the resin and the trapped impurity.

Protocol:
  • Reagent Selection: Use Tris-(2-aminoethyl)amine polystyrene or Benzylamine polystyrene .

  • Loading Calculation: Add 2–3 equivalents of scavenger resin relative to the estimated excess isobutyryl chloride.

  • Incubation:

    • Add resin to the reaction mixture.

    • Agitate (do not stir with a magnetic bar, which grinds the beads) for 1–2 hours at room temperature.

  • Filtration:

    • Filter through a fritted funnel or a celite plug.

    • Wash the resin with DCM to recover any entrained product.

    • Outcome: The filtrate contains the pure product; the isobutyryl group is covalently bound to the waste resin.

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct removal strategy based on your product's properties.

RemovalStrategy Start Reaction Complete: Excess Isobutyryl Chloride Present CheckSensitivity Is Product Water/Base Sensitive? Start->CheckSensitivity CheckVolatility Is Product Volatile? (bp < 150°C) CheckSensitivity->CheckVolatility Yes (Sensitive) Quench Cool to 0°C Quench with Sat. NaHCO3 CheckSensitivity->Quench No (Robust) Scavenger Use Polymer Scavenger (e.g., Trisamine Resin) Final Pure Product (Solvent Removal) Scavenger->Final Evaporation Vacuum Evaporation (+ Toluene Azeotrope) Evaporation->Final CheckVolatility->Scavenger Yes (Volatile Product) CheckVolatility->Evaporation No (Stable/High BP) Exotherm CAUTION: Violent Exotherm/Gas Evolution Quench->Exotherm Extraction Extract into Organic Solvent Quench->Extraction Wash Wash with Basic Solution (pH > 9) Extraction->Wash Wash->Final

Caption: Decision tree for selecting the optimal isobutyryl chloride removal method based on product stability and volatility.

Troubleshooting Tickets (FAQ)
Ticket #1042: "My product smells like rancid butter/cheese."

Diagnosis: Incomplete removal of Isobutyric Acid . Root Cause: While you may have quenched the chloride, the resulting acid byproduct (isobutyric acid) was not fully extracted. This often happens if the aqueous wash was not basic enough. Solution:

  • Redissolve the product in ether or DCM.

  • Wash with 10% aqueous Sodium Carbonate (

    
    ) . The higher pH (compared to bicarbonate) ensures complete deprotonation of isobutyric acid (pKa 4.84) into the water-soluble isobutyrate.
    
  • Verification: Check the pH of the aqueous layer. It must be > 9.

Ticket #1043: "Violent bubbling occurred during quenching."

Diagnosis: Uncontrolled HCl release. Root Cause: Isobutyryl chloride reacts with water to release HCl gas. If the quench is too fast or the buffer capacity is too low, the gas evolves rapidly. Solution:

  • Dilute First: Dilute the reaction mixture with an inert solvent (DCM or Toluene) before quenching. This acts as a heat sink.

  • Two-Phase Quench: Add the reaction mixture dropwise into a rapidly stirring biphasic mixture of solvent and saturated

    
     at 0 °C.
    
Ticket #1044: "I have a persistent emulsion during extraction."

Diagnosis: Surfactant formation or density matching. Root Cause: Isobutyryl derivatives can sometimes act as surfactants. Also, if using DCM, the density (1.33 g/mL) can be close to the brine/wash layer, preventing separation. Solution:

  • Filter: Pass the emulsion through a pad of Celite to break surface tension.

  • Salting Out: Add solid NaCl to the aqueous layer to increase its density and ionic strength.

  • Solvent Switch: If using DCM, dilute with Hexanes or Ether to lower the organic layer density, forcing it to the top.

References
  • Sigma-Aldrich. Isobutyryl chloride Product Specification and Properties.[8]Link

  • BenchChem. Synthesis of Isobutyrophenone from Isobutyryl Chloride: A Technical Guide.Link

  • Organic Syntheses. Isobutyryl Chloride and Isobutyramide Preparation. Coll. Vol. 3, p.490 (1955). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62325, Isobutyryl chloride.Link

  • University of Pittsburgh. Flow Processes Using Polymer-supported Reagents and Scavengers.[9]Link

Sources

Troubleshooting

Stability of 1-Isobutyryl-1H-indole-3-carbonitrile in aqueous solution

Overview: Understanding the Stability of 1-Isobutyryl-1H-indole-3-carbonitrile in Aqueous Solutions 1-Isobutyryl-1H-indole-3-carbonitrile is a molecule featuring an indole core, a common scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Overview: Understanding the Stability of 1-Isobutyryl-1H-indole-3-carbonitrile in Aqueous Solutions

1-Isobutyryl-1H-indole-3-carbonitrile is a molecule featuring an indole core, a common scaffold in medicinal chemistry. Its stability in aqueous media—the environment for most biological assays—is critical for generating reliable and reproducible experimental data. While specific degradation kinetics for this exact molecule are not extensively published, its structure allows us to predict its stability profile based on well-established chemical principles governing its two key functionalities: the N-acylated indole and the C3-carbonitrile group.

The primary routes of degradation for this compound in aqueous solution are anticipated to be:

  • Hydrolysis: The N-isobutyryl group, an amide linkage, is susceptible to cleavage under both acidic and basic conditions, reverting the molecule to 1H-indole-3-carbonitrile and isobutyric acid.

  • Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, or light.[1]

  • Photodegradation: Indole derivatives can be sensitive to light, particularly in the UV spectrum, leading to complex degradation pathways.[2]

This guide provides a comprehensive framework for researchers to anticipate, identify, and mitigate stability issues when working with 1-Isobutyryl-1H-indole-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: My compound seems to be losing activity over the course of my multi-day cell culture experiment. What is the likely cause? A1: The most probable cause is the hydrolysis of the N-isobutyryl group in your aqueous cell culture medium, especially at a physiological pH of ~7.4 and a temperature of 37°C. This chemical modification would release 1H-indole-3-carbonitrile, a different chemical entity that may have lower or no activity in your specific assay. Tryptophan, a related indole-containing amino acid, is known to degrade in cell culture media, and other indole derivatives may exhibit similar instability.[1] We highly recommend preparing fresh solutions immediately before each experiment or quantifying the compound's stability over your experiment's time course.[1]

Q2: What are the best practices for preparing and storing stock solutions of 1-Isobutyryl-1H-indole-3-carbonitrile? A2: To ensure maximum stability, stock solutions should be prepared in an anhydrous, inert solvent such as DMSO or dimethylformamide (DMF). For long-term storage, it is recommended to prepare single-use aliquots in tightly sealed vials, purge with an inert gas like argon or nitrogen, and store at -80°C, protected from light.[1] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: I'm observing a new, more polar peak in my HPLC analysis of an aged sample. What could it be? A3: This is a classic sign of hydrolysis. The cleavage of the N-isobutyryl group would yield 1H-indole-3-carbonitrile. This product is more polar than the parent compound because it loses the relatively nonpolar isobutyryl group and gains a proton on the indole nitrogen, which can participate in hydrogen bonding. This would result in an earlier elution time on a standard reverse-phase HPLC column.

Q4: Can I use antioxidants to improve the stability of my compound? A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation of the indole ring.[1] For chemical or in vitro assays, common antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be used. For cell-based experiments, it is crucial to select an antioxidant that is non-toxic to your cells at the effective concentration.[1]

Q5: How does pH affect the stability of this compound in my aqueous buffer? A5: The stability is highly pH-dependent. The N-acyl bond is most susceptible to hydrolysis under strongly acidic (pH < 3) or basic (pH > 9) conditions. While the rate of hydrolysis is slower around neutral pH, it is often not negligible, especially at elevated temperatures (e.g., 37°C) over extended periods.[3] We recommend performing a pH stability profile as part of your initial compound characterization (see Protocol 1).

Troubleshooting Guide: Common Experimental Issues

Observed ProblemPotential Cause(s)Recommended Solution & Investigation
Variable IC50 values between experiments. 1. Compound Degradation: Inconsistent age of stock or working solutions. 2. Precipitation: Compound precipitating out of aqueous media over time.[1]1. Solution: Always use freshly prepared working solutions from a properly stored, frozen stock aliquot.[1] 2. Investigation: Perform a time-course stability study using HPLC to quantify the parent compound in your assay buffer at the relevant temperature (see Protocol 1). 3. Solubility Check: Visually inspect for precipitation and consider reducing the final DMSO concentration or using solubilizing agents if necessary.[1]
Appearance of a "cherry-red" or pink color in the sample. Oxidative Degradation: The indole nucleus has likely oxidized. This color change is characteristic of certain indole reactions, such as with Ehrlich's reagent, which detects the indole nucleus.[1][4]1. Solution: Prepare solutions in degassed buffers. If possible, conduct experiments under a low-oxygen atmosphere. 2. Investigation: Add a compatible antioxidant to a test sample to see if it prevents the color change. Analyze the colored solution by LC-MS to identify potential oxidative degradation products.
Multiple unexpected peaks in HPLC/LC-MS analysis. 1. Photodegradation: Exposure of the solution to ambient or UV light. 2. Complex Hydrolysis/Rearrangement: Instability in the autosampler or during sample processing.1. Solution: Protect all solutions from light using amber vials or by wrapping containers in aluminum foil.[1] Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[1] 2. Investigation: Conduct a photostability study by exposing a solution to a controlled light source and comparing it to a dark control via HPLC (see Protocol 1).

Experimental Protocols

Protocol 1: Forced Degradation and Stability Assessment Workflow

This protocol provides a systematic approach to identify the degradation pathways and quantify the stability of 1-Isobutyryl-1H-indole-3-carbonitrile in aqueous conditions.

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (Incubate 24h) cluster_analysis 3. Analysis P1 Prepare 1 mg/mL Stock in Acetonitrile P2 Dilute to 50 µg/mL in various aqueous solutions P1->P2 S1 Acid Hydrolysis (0.1 M HCl, 60°C) P2->S1 Expose aliquots S2 Base Hydrolysis (0.1 M NaOH, 60°C) P2->S2 Expose aliquots S3 Oxidative Stress (3% H₂O₂, RT) P2->S3 Expose aliquots S4 Photostability (ICH Q1B light source, RT) P2->S4 Expose aliquots S5 Thermal Stress (Buffer pH 7.4, 60°C) P2->S5 Expose aliquots A1 Neutralize Acid/Base Samples S1->A1 S2->A1 A2 Inject all samples onto HPLC-UV S3->A2 S4->A2 S5->A2 A1->A2 A3 Compare peak area of parent compound vs. controls A2->A3 A4 Identify major degradants (LC-MS recommended) A3->A4

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile or methanol.

  • Working Solutions: Dilute the stock solution to a final concentration of ~50 µg/mL in the following aqueous solutions:

    • 0.1 M HCl (Acidic Hydrolysis)

    • 0.1 M NaOH (Basic Hydrolysis)

    • 3% H₂O₂ (Oxidative Degradation)

    • Assay Buffer pH 7.4 (Thermal/Neutral Hydrolysis)

    • Assay Buffer pH 7.4 in a clear vial (Photostability)

    • Assay Buffer pH 7.4 in an amber vial (Dark Control)

    • Water/Acetonitrile 50:50 (Unstressed Control, t=0)

  • Incubation:

    • Incubate the acidic, basic, and thermal samples at 60°C for 24 hours.

    • Incubate the oxidative and photostability samples at room temperature for 24 hours. The photostability sample should be exposed to a controlled light source (as per ICH Q1B guidelines if available).

  • Sample Quenching & Analysis:

    • After incubation, cool all samples to room temperature.

    • Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

    • Analyze all samples by HPLC-UV (see Protocol 2), including the t=0 control.

  • Data Interpretation: Calculate the percentage of the parent compound remaining by comparing its peak area in the stressed samples to the unstressed control. A loss of >10% indicates instability under those conditions.

Protocol 2: Reverse-Phase HPLC Method for Quantification

This method is suitable for separating 1-Isobutyryl-1H-indole-3-carbonitrile from its primary hydrolytic degradant, 1H-indole-3-carbonitrile.

ParameterCondition
HPLC System HPLC with UV-Vis or Diode Array Detector (DAD)
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes, hold for 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Monitor at 280 nm (typical for indole ring) or at the compound's λmax.

Methodology:

  • System Preparation: Filter and degas all mobile phases before use.[1] Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Calibration Curve: Prepare a series of known concentrations of 1-Isobutyryl-1H-indole-3-carbonitrile (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the initial mobile phase composition (70:30 A:B).

  • Sample Analysis: Inject the standards followed by the samples from the stability study (Protocol 1).

  • Quantification: Determine the concentration of the compound in the test samples by comparing their peak areas to the calibration curve.

Degradation_Pathway Parent 1-Isobutyryl-1H-indole-3-carbonitrile Hydrolyzed 1H-indole-3-carbonitrile + Isobutyric Acid Parent->Hydrolyzed H₂O (Acid/Base) Hydrolysis Oxidized Oxidized Products (e.g., Oxindoles) Parent->Oxidized [O], hv Oxidation/ Photodegradation

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of 1-Isobutyryl-1H-indole-3-carbonitrile

Executive Summary & Core Directive 1-Isobutyryl-1H-indole-3-carbonitrile is a critical intermediate characterized by a highly lipophilic N-acyl moiety and an electron-withdrawing nitrile group at the C3 position. This st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1-Isobutyryl-1H-indole-3-carbonitrile is a critical intermediate characterized by a highly lipophilic N-acyl moiety and an electron-withdrawing nitrile group at the C3 position. This structural combination creates specific purification challenges, primarily "oiling out" (Liquid-Liquid Phase Separation) and hydrolytic instability of the amide bond under non-neutral conditions.

This guide moves beyond generic protocols to address the thermodynamic and kinetic barriers specific to this molecule. Our goal is to transition your process from an unpredictable oil to a controlled, reproducible crystalline solid.

Diagnostic Workflow (Visual Logic)

Before altering solvent ratios, identify the failure mode using the decision matrix below.

CrystallizationWorkflow Start Start: Crude Isolation CheckState Analyze Physical State Start->CheckState OilingOut Issue: Oiling Out (Two Liquid Phases) CheckState->OilingOut Emulsion/Oil Hydrolysis Issue: Hydrolysis (Presence of NH-Indole) CheckState->Hydrolysis TLC shows SM LowYield Issue: Low Yield (High Solubility) CheckState->LowYield No Precipitate SolventCheck Check Solvent System OilingOut->SolventCheck Too Polar? TempProfile Adjust Cooling Profile OilingOut->TempProfile Cooling too fast? pHCheck Check pH / Water Content Hydrolysis->pHCheck Acid/Base present? LowYield->SolventCheck Volume too high?

Figure 1: Diagnostic decision tree for isolating failure modes in N-acyl indole crystallization.

Technical Troubleshooting Guide (Q&A)

Issue 1: The Product "Oils Out" Instead of Crystallizing

User Question: "I dissolved the crude solid in hot ethanol, but upon cooling, it formed a sticky oil at the bottom of the flask rather than crystals. Why is this happening?"

Scientist’s Analysis: This is a classic case of Liquid-Liquid Phase Separation (LLPS) . The 1-isobutyryl group adds significant lipophilicity, lowering the melting point and widening the "metastable zone." The oiling out occurs because the saturation temperature of your solution is higher than the Liquid-Liquid separation temperature. Essentially, the compound prefers to be a liquid droplet rather than a solid crystal at that specific temperature/concentration.

Corrective Protocol:

  • Switch Solvent System: Pure ethanol is often too polar. Switch to a IPA (Isopropyl Alcohol) / Heptane system.

    • Why? Heptane reduces the solubility gap and suppresses LLPS by aligning the polarity closer to the solute.

  • Seeding at the Cloud Point: Do not cool rapidly.

    • Cool the solution until it becomes slightly turbid (the cloud point).

    • Immediately add seed crystals (0.5 wt%).

    • Hold the temperature (isothermal hold) for 30–60 minutes to allow crystal growth before further cooling.

  • Avoid "Crash Cooling": Rapid cooling forces the system into the labile zone where oiling is kinetically favored over nucleation.

Issue 2: Hydrolysis and Appearance of Starting Material

User Question: "My HPLC shows an increasing amount of 1H-indole-3-carbonitrile (the de-acylated starting material) after recrystallization. Is the compound unstable?"

Scientist’s Analysis: The N1-acyl bond in indoles is an activated amide . The electron-withdrawing nitrile at C3 pulls electron density from the ring, making the carbonyl carbon at N1 more electrophilic and susceptible to nucleophilic attack by water or alcohols (solvolysis).

Corrective Protocol:

  • Eliminate Water: Ensure your solvents are anhydrous. Even 1-2% water content in ethanol can trigger hydrolysis if the solution is heated for prolonged periods [1].

  • Avoid Strong Heating: Do not reflux for extended periods. Dissolve at the lowest possible temperature (e.g., 50–60°C instead of boiling).

  • Switch to Non-Protic Solvents: If hydrolysis persists in alcohols, switch to Ethyl Acetate / Hexanes . This removes the hydroxyl nucleophile entirely from the solvent system.

Issue 3: Low Yield & Mother Liquor Losses

User Question: "I am getting high purity (99%+) but poor yield (40%). The mother liquor still contains a lot of product."

Scientist’s Analysis: The isobutyryl group disrupts the crystal lattice packing compared to the planar parent indole, leading to higher solubility in organic solvents. You are likely operating below the supersaturation limit needed for high recovery.

Corrective Protocol:

  • Anti-Solvent Addition: Instead of cooling crystallization alone, use an anti-solvent crash .

    • Dissolve in minimal Ethyl Acetate (3-4 volumes).

    • Slowly add Heptane (6-8 volumes) while stirring.

    • This forces the equilibrium toward precipitation more effectively than temperature alone.

  • Second Crop Recovery: Evaporate the mother liquor to 20% volume and repeat the crystallization. Note: Check purity of the second crop carefully, as impurities concentrate here.

Solvent System Selection Matrix

Use this table to select the optimal solvent based on your specific impurity profile.

Solvent SystemPolarityRisk of HydrolysisRisk of Oiling OutRecommendation
Ethanol / Water HighHigh HighAvoid. Water promotes hydrolysis; high polarity promotes oiling out.
Methanol HighModerateModerateUse with Caution. Good solubility but risk of solvolysis (transesterification).
IPA / Heptane MediumLowLowPreferred. Excellent balance. IPA solubilizes; Heptane drives crystallization.
Ethyl Acetate / Hexane LowNegligible Very LowBest for Stability. Use if the compound is degrading in alcohols.
Toluene LowNegligibleModerateAlternative. Good for removing non-polar impurities, but drying crystals can be difficult.

Experimental Validation: The "Self-Validating" Protocol

To ensure trustworthiness, perform this Solubility Curve Test before committing your entire batch.

  • Preparation: Take 100 mg of crude 1-Isobutyryl-1H-indole-3-carbonitrile.

  • Dissolution: Add 0.5 mL of IPA. Heat to 60°C. If not dissolved, add IPA in 0.1 mL increments until clear.

  • Cloud Point Determination: Add Heptane dropwise at 60°C until a faint turbidity persists. Record the ratio (e.g., 1:1).

  • Clear Point: Add 1-2 drops of IPA to clear the solution.

  • Cooling: Allow to cool to room temperature slowly.

    • Result A (Crystals): Proceed with this ratio.

    • Result B (Oil): Repeat with a higher ratio of IPA (solvent) or switch to Ethyl Acetate.

References

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting Crystallization. Retrieved from [Link]

  • MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link][1]

  • Beilstein Journal of Organic Chemistry. (2022). Chemoselective N-acylation of indoles using thioesters. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Spectrum Analysis of 1-Isobutyryl-1H-indole-3-carbonitrile

Executive Summary & Strategic Context In the synthesis of bioactive indole alkaloids, the protection or activation of the indole nitrogen is a critical checkpoint. 1-Isobutyryl-1H-indole-3-carbonitrile represents a key i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of bioactive indole alkaloids, the protection or activation of the indole nitrogen is a critical checkpoint. 1-Isobutyryl-1H-indole-3-carbonitrile represents a key intermediate where the N-isobutyryl group serves two functions: it protects the nitrogen from unwanted protonation/alkylation and modifies the electronic properties of the indole ring for subsequent transformations (e.g., nucleophilic attacks at C2).

This guide objectively compares the 1H NMR spectral performance of the target molecule against its primary "alternative"—the starting material (1H-indole-3-carbonitrile ). We focus on the diagnostic signals required to validate the N-acylation and ensure high-purity isolation.

Why This Analysis Matters
  • Reaction Monitoring: Distinguishing the product from the precursor is non-trivial in the aromatic region; aliphatic reporters are essential.

  • Structural Validation: The isobutyryl group provides a unique splitting pattern (Septet + Doublet) that is superior to the acetyl group (Singlet) for avoiding overlap with common solvent impurities like water or grease.

Structural Transformation & Logic

The transition from the precursor to the product involves the substitution of the N-H proton with an isobutyryl group. This induces significant electronic changes (deshielding) on the indole core, particularly at the H2 and H7 positions due to the anisotropy of the carbonyl group.

Visualization: Synthesis & NMR Assignment Logic

G Precursor Precursor: 1H-indole-3-carbonitrile (NH present) Reagents Reagents: Isobutyryl Chloride Base (NaH or Cs2CO3) Precursor->Reagents Signal_NH Loss of Signal: Broad Singlet (~12 ppm) Precursor->Signal_NH Disappears Product Target Product: 1-Isobutyryl-1H-indole-3-carbonitrile (N-Acyl present) Reagents->Product N-Acylation Signal_Iso New Diagnostic Signals: Septet (~3.5 ppm) Doublet (~1.3 ppm) Product->Signal_Iso Appears Signal_Shift Aromatic Shift: H2 & H7 Deshielding (Downfield Shift) Product->Signal_Shift Shift Effect

Figure 1: Reaction workflow and the resulting diagnostic NMR signal changes.

Comparative Spectral Analysis

The following data compares the target product with its precursor. The shifts are reported in DMSO-d6 , the standard solvent for polar indoles.

Table 1: Diagnostic Chemical Shift Comparison (DMSO-d6)
Position / ProtonPrecursor: 1H-indole-3-carbonitrile (δ ppm)Target: 1-Isobutyryl-1H-indole-3-carbonitrile (δ ppm) Δ Shift (ppm) Signal Type
N-H (1) 12.0 - 12.5 (br s)Absent -Disappearance
Isobutyryl -CH- Absent3.60 - 3.80 N/ASeptet (

Hz)
Isobutyryl -CH3 Absent1.25 - 1.35 N/ADoublet (

Hz)
H-2 8.25 - 8.35 (s/d)8.45 - 8.60 +0.25Singlet (Deshielded)
H-7 7.50 - 7.60 (d)8.10 - 8.25 +0.60Doublet (Deshielded)*
H-4 7.60 - 7.70 (d)7.70 - 7.80 +0.10Doublet
H-5, H-6 7.20 - 7.40 (m)7.35 - 7.50 +0.15Multiplet

*Expert Note: The H7 proton (peri-position) experiences the strongest deshielding effect from the carbonyl oxygen of the N-acyl group, often shifting it out of the standard aromatic cluster.

Performance vs. Alternatives[3]

When validating this molecule, researchers often consider alternative protecting groups. Here is why the Isobutyryl spectrum performs better analytically than the Acetyl analog:

  • Signal Clarity (The "Water Gap"):

    • Acetyl Group: Methyl singlet appears at ~2.6 ppm. This often overlaps with the DMSO solvent residual peak (2.50 ppm) or water in CDCl3 (1.56 ppm), making integration difficult.

    • Isobutyryl Group: The methyl doublet (~1.3 ppm) and methine septet (~3.7 ppm) fall in "clean" regions of the spectrum, allowing for precise integration (3:1 ratio validation).

  • Conformational Isomers:

    • N-acyl indoles can exhibit rotamers. The bulky isobutyryl group locks the conformation more effectively than a formyl or acetyl group, resulting in sharper lines at room temperature compared to broader signals seen in smaller acyl analogs.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducible data acquisition, minimizing artifacts that mimic impurities.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-d6 (99.9% D) for maximum solubility and to prevent peak broadening associated with aggregation in CDCl3.

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

    • Checkpoint: Ensure the solution is clear. If cloudy, filter through a cotton plug directly into the NMR tube. Suspended solids cause line broadening.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 scans are sufficient for >5 mg sample; increase to 64 for <2 mg.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Why? The aromatic protons and the nitrile-adjacent quaternary carbons relax slowly. A short D1 leads to poor integration ratios between the aliphatic (fast relaxing) and aromatic (slow relaxing) signals.

Step 3: Processing & Analysis
  • Referencing: Set the residual DMSO quintet to 2.50 ppm .

  • Integration Logic (Self-Validation):

    • Set the Isobutyryl Methyl Doublet (1.3 ppm) to an integral of 6.00 .

    • Pass Criteria: The Methine Septet must integrate to 1.00 (±0.05) .

    • Pass Criteria: The H2 Aromatic Singlet must integrate to 1.00 (±0.05) .

    • Fail Criteria: If the Methine is <0.9, check for hydrolysis (reappearance of broad NH at 12 ppm).

Troubleshooting & Impurities

Common Impurities Map
Signal (ppm in DMSO)SourceRemediation
12.2 (br s) Unreacted Starting MaterialReaction incomplete. Push with excess base/chloride.
1.05 (t) + 3.4 (q) Ethanol/Ethyl AcetateResidual solvent from workup. Dry under high vacuum >4h.
1.1 (d) + 2.5 (m) Isobutyric AcidHydrolysis product. Wash organic layer with NaHCO3.
5.75 (s) DichloromethaneCommon extraction solvent.
Visualization: Troubleshooting Logic

T Start Analyze Spectrum CheckNH Is peak at ~12 ppm present? Start->CheckNH CheckAliphatic Are Isobutyryl peaks (1.3d, 3.7s) present? CheckNH->CheckAliphatic No Result_SM FAIL: Unreacted Precursor CheckNH->Result_SM Yes Result_Clean PASS: Pure Product CheckAliphatic->Result_Clean Yes (Integrals correct) Result_Hydro FAIL: Hydrolysis (Acid present) CheckAliphatic->Result_Hydro Shifted/Wrong Ratio

Figure 2: Decision tree for spectral validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135484252, 1-(2-methylpropanoyl)indole-3-carbonitrile. Retrieved from [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link](Cited for Indole NH acidity and solvent effects).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link](Cited for impurity identification).

  • MestReNova (2024).1H NMR Prediction Algorithms for N-Acyl Indoles. Mestrelab Research.
Comparative

A Comparative Guide to HPLC Purity Analysis of 1-Isobutyryl-1H-indole-3-carbonitrile

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. 1-Isobutyryl-1H-ind...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. 1-Isobutyryl-1H-indole-3-carbonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can significantly impact the quality and performance of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering experimentally grounded insights for researchers, scientists, and drug development professionals.

The Criticality of Purity in Indole Derivatives

Substituted indoles are a prominent class of heterocyclic compounds that form the structural core of numerous pharmaceuticals.[1] The biological activity of these molecules is intimately linked to their substitution patterns and, crucially, their purity. The presence of impurities, which can arise during synthesis or degradation, can lead to altered efficacy, increased toxicity, or undesirable side effects. Therefore, robust and validated analytical methods are imperative for quality control.[2]

This guide will focus on a primary Reversed-Phase HPLC (RP-HPLC) method, selected for its versatility and widespread use in the pharmaceutical industry for analyzing non-polar to moderately polar compounds.[1] We will then compare this method with Ultra-Performance Liquid Chromatography (UPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) to provide a comprehensive overview of the available analytical strategies.

Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis due to its high reproducibility and ability to separate a wide range of compounds.[1] For 1-Isobutyryl-1H-indole-3-carbonitrile, an RP-HPLC method using a C18 stationary phase is proposed. The non-polar nature of the C18 column provides excellent retention for the relatively non-polar indole derivative, while the use of a polar mobile phase allows for the effective separation of the main compound from potential impurities.

Rationale for Method Parameters
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its strong hydrophobic retention of the analyte. The isobutyryl group and the indole core contribute to the molecule's non-polar character, leading to a good interaction with the stationary phase.

  • Mobile Phase: A gradient elution with acetonitrile and water, buffered with 0.1% formic acid, is recommended. Acetonitrile is a common organic modifier in RP-HPLC, and its gradient allows for the elution of compounds with a range of polarities. The addition of formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.[3] It also ensures the analyte is in a single ionic form, leading to more reproducible retention times.

  • Detection: UV detection at 280 nm is selected. The indole ring system possesses a strong chromophore that absorbs significantly in this region of the UV spectrum, providing high sensitivity for both the parent compound and related impurities.[4]

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 mm I.D. x 250 mm length

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-20 min: 40% B to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% B to 40% B

    • 26-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of 1-Isobutyryl-1H-indole-3-carbonitrile in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (40% Acetonitrile in Water with 0.1% Formic Acid) to a working concentration of 0.1 mg/mL.

  • Filter the working solution through a 0.45 µm syringe filter prior to injection.

Potential Impurities to Monitor

Based on the likely synthesis of 1-Isobutyryl-1H-indole-3-carbonitrile via Friedel-Crafts acylation of indole-3-carbonitrile, the following impurities should be considered:[2]

  • Indole-3-carbonitrile: Unreacted starting material.

  • Isobutyric acid/anhydride: Residual acylating agent or its hydrolysis product.

  • Di-acylated products: Over-acylation of the indole ring.

  • Degradation products: Hydrolysis of the isobutyryl group to yield indole-3-carbonitrile.

The proposed gradient method is designed to effectively separate the more polar starting material and acylating agent from the main compound, as well as to resolve any less polar di-acylated byproducts.

Comparative Analysis of Analytical Techniques

While RP-HPLC is a robust and reliable method, alternative techniques can offer advantages in terms of speed, resolution, and selectivity for specific types of impurities.

ParameterMethod A: RP-HPLC Method B: UPLC Method C: HILIC
Principle Separation based on hydrophobicity.High-efficiency separation using sub-2 µm particles.Separation of polar compounds.[1]
Stationary Phase C18 (non-polar)C18, sub-2 µm (non-polar)Bare silica or polar bonded phase (polar)
Typical Run Time 20-30 minutes5-10 minutes15-25 minutes
Resolution GoodExcellentOrthogonal to RP-HPLC
Sensitivity HighVery HighModerate to High
Solvent Consumption HighLowModerate
Ideal For Routine QC, general purity assessment.High-throughput screening, complex mixtures.Analysis of highly polar impurities.
Method B: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster and more efficient separations compared to traditional HPLC.[5][6]

Advantages over RP-HPLC:

  • Increased Throughput: Shorter run times lead to higher sample throughput, which is beneficial in a high-demand QC environment.[5]

  • Improved Resolution and Sensitivity: The smaller particle size results in sharper peaks, leading to better resolution between closely eluting impurities and higher sensitivity.[7]

  • Reduced Solvent Consumption: Faster analyses and lower flow rates contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[5]

Considerations:

  • Higher Initial Cost: UPLC systems are more expensive than conventional HPLC instruments.[8]

  • Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization and re-validation.

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a valuable alternative for the separation of polar compounds that are poorly retained in RP-HPLC.[9] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[4]

Advantages for this Analysis:

  • Orthogonal Selectivity: HILIC provides a different separation mechanism compared to RP-HPLC, which can be advantageous for resolving polar impurities that co-elute with the main peak in a reversed-phase system.[1]

  • Improved Retention of Polar Impurities: Highly polar impurities, such as residual isobutyric acid, would be better retained and quantified using a HILIC method.

Considerations:

  • Method Development Complexity: HILIC method development can be more complex than for RP-HPLC, often requiring careful control of the water content in the mobile phase.

  • Sample Solubility: The high organic content of the mobile phase can sometimes lead to sample solubility issues.

Visualizing the Workflow and Method Comparison

To better illustrate the decision-making process and the experimental workflow, the following diagrams are provided.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Weigh 1-Isobutyryl-1H-indole-3-carbonitrile s2 Dissolve in Acetonitrile (1 mg/mL) s1->s2 s3 Dilute to 0.1 mg/mL with Mobile Phase s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 a1 Inject Sample onto HPLC/UPLC System s4->a1 a2 Separation on Chromatographic Column a1->a2 a3 UV Detection at 280 nm a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate % Purity d1->d2 d3 Identify and Quantify Impurities d2->d3 Comparison node1 RP-HPLC Routine QC Robust & Reliable Higher Solvent Use node2 UPLC High Throughput Superior Resolution Lower Solvent Use Higher Cost node3 HILIC Polar Impurities Orthogonal Selectivity Method Development Complexity node_main Purity Analysis of 1-Isobutyryl-1H-indole-3-carbonitrile node_main->node1 Primary Method node_main->node2 For Speed & Resolution node_main->node3 For Polar Impurities

Caption: Logical relationship for selecting an analytical method.

Conclusion and Future Perspectives

The presented RP-HPLC method provides a robust and reliable approach for the routine purity analysis of 1-Isobutyryl-1H-indole-3-carbonitrile. It is well-suited for standard quality control laboratories and is capable of separating the target compound from its most likely process-related impurities.

For laboratories requiring higher throughput and enhanced sensitivity, transitioning to a UPLC-based method is a logical and advantageous step, albeit with a higher initial investment. Furthermore, in cases where polar impurities are of particular concern or for comprehensive impurity profiling, the development of a complementary HILIC method is highly recommended to provide an orthogonal separation mechanism.

The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the desired speed, resolution, and the nature of the impurities being monitored. By understanding the principles and comparative advantages of each method, researchers can make informed decisions to ensure the quality and safety of their pharmaceutical products.

References

  • Benchchem. (n.d.). Analytical Techniques for the Purity Assessment of Substituted Indoles.
  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • Sri, S. R., Sri, D. B. K., & Ch, M. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 13(3), 1431-1436.
  • Scribd. (n.d.). HPLC vs UPLC: Key Differences in Pharma. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]

  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]

  • Jandera, P. (2011). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe, 24(11), 574-583.
  • PubMed Central. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

  • RSC Publishing. (n.d.). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. Retrieved from [Link]

  • Ottoni, O., Neder, A. V., Dias, A. K., Cruz, R. P., & Aquino, L. B. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic letters, 3(7), 1005–1007.
  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: FTIR Spectral Analysis of 1-Isobutyryl-1H-indole-3-carbonitrile

Executive Summary In the structural characterization of indole-based pharmaceutical intermediates, 1-Isobutyryl-1H-indole-3-carbonitrile presents a distinct infrared spectral signature that differentiates it from its met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural characterization of indole-based pharmaceutical intermediates, 1-Isobutyryl-1H-indole-3-carbonitrile presents a distinct infrared spectral signature that differentiates it from its metabolic precursors and structural analogs.

This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) absorption bands specific to this molecule. Unlike generic spectral guides, we focus on the causality of vibrational shifts induced by the N-acylation and C-3 cyanation, providing a robust framework for Quality Control (QC) and reaction monitoring.

Key Identification Markers
  • Disappearance of N-H Stretch: Confirmation of successful N-acylation.

  • High-Frequency C=O Stretch (~1700 cm⁻¹): Distinctive "pseudo-ketonic" character of N-acyl indoles.

  • Gem-Dimethyl Doublet (~1380 cm⁻¹): The critical fingerprint for the isobutyryl side chain.

Molecular Analysis & Theoretical Predictions[1][2][3][4]

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating functional zones.

Functional ZoneVibrational ModeExpected Region (cm⁻¹)Structural Insight
Indole Core Arom. C-H Stretch3000–3100Heteroaromatic skeleton stability.
C-3 Carbonitrile C≡N Stretch2215–2230Sharp, medium intensity. Conjugated with the indole ring.[1][2][3][4][5]
N-1 Isobutyryl C=O Stretch1700–1715Critical: Higher frequency than typical amides due to N-lone pair delocalization into the aromatic ring.
Isopropyl Group aliph. C-H Stretch2850–2980Methyl/Methine vibrations.
Gem-Dimethyl C-H Bending1385 & 1365Diagnostic Split: "Rabbit ears" doublet confirming the branched isopropyl tail.

Comparative Spectral Analysis

This section compares 1-Isobutyryl-1H-indole-3-carbonitrile (Target) against its direct precursor and a common structural analog. This comparison is vital for monitoring reaction completion and ensuring side-chain fidelity.

Table 1: Comparative Wavenumber Shifts
Vibrational ModePrecursor (Indole-3-carbonitrile)Target (1-Isobutyryl-1H-indole-3-carbonitrile)Analog (1-Acetyl-1H-indole-3-carbonitrile)
N-H Stretch 3200–3400 cm⁻¹ (Strong, Broad)ABSENT ABSENT
C≡N Stretch ~2220 cm⁻¹~2225 cm⁻¹ (Slight shift)~2225 cm⁻¹
C=O Stretch None1700–1710 cm⁻¹ 1705–1715 cm⁻¹
Aliphatic C-H Minimal2960, 2870 cm⁻¹ (Strong)Weak (Methyl only)
Fingerprint (1380) Single band (if any)Doublet (1385/1365) Single band (1375)
Technical Deep Dive: The "Amide" Anomaly

In standard secondary amides, the C=O stretch typically appears at 1640–1690 cm⁻¹ (Amide I band). However, in N-acyl indoles , the nitrogen lone pair is heavily involved in the aromaticity of the indole ring. It is less available for resonance donation to the carbonyl oxygen.

  • Result: The C=O bond retains more double-bond character, shifting the absorption to a higher frequency (~1700+ cm⁻¹ ), resembling a ketone or ester rather than a typical amide [1].

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducible spectral acquisition, minimizing artifacts from moisture or sample preparation.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets for speed and lack of hygroscopic interference.

Step 1: Instrument Setup

  • Detector: DTGS or MCT (cooled).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving the gem-dimethyl doublet).

  • Scans: 32 scans (background), 32 scans (sample).

  • Crystal: Diamond or ZnSe.

Step 2: Sample Preparation

  • Ensure the crystal is clean (verify background spectrum is flat).

  • Place ~2 mg of solid sample on the crystal center.

  • Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact without crushing the crystal).

Step 3: Data Processing & Validation (The "Self-Check")

  • Check 1 (Water): Look for broad noise at 3500+ cm⁻¹. If present, dry sample and re-run.

  • Check 2 (CO₂): Look for a doublet at 2350 cm⁻¹. If strong, purge the sample chamber.

  • Check 3 (Baseline): Ensure the baseline is flat. A sloping baseline indicates poor contact or scattering (particle size too large).

Diagnostic Decision Logic (Visualization)

The following diagram outlines the logical flow for identifying the target compound using FTIR data.

FTIR_Decision_Tree Start Start: Acquire Spectrum CheckNH Check 3200-3400 cm⁻¹ (N-H Stretch) Start->CheckNH HasNH Broad Peak Present CheckNH->HasNH Yes NoNH Peak Absent CheckNH->NoNH No Precursor Identify: Precursor (Indole-3-carbonitrile) HasNH->Precursor CheckCO Check 1680-1720 cm⁻¹ (C=O Stretch) NoNH->CheckCO NoCO Peak Absent CheckCO->NoCO No HasCO Strong Peak (~1700 cm⁻¹) CheckCO->HasCO Yes AlkylIndole Identify: N-Alkyl Indole (Not Acylated) NoCO->AlkylIndole CheckFingerprint Check 1360-1390 cm⁻¹ (Gem-Dimethyl) HasCO->CheckFingerprint SinglePeak Single Peak CheckFingerprint->SinglePeak DoublePeak Split Doublet (1385 & 1365 cm⁻¹) CheckFingerprint->DoublePeak AcetylAnalog Identify: Acetyl Analog (1-Acetyl-1H-indole...) SinglePeak->AcetylAnalog Target CONFIRMED IDENTITY: 1-Isobutyryl-1H-indole-3-carbonitrile DoublePeak->Target

Figure 1: Spectral Decision Tree for the identification of 1-Isobutyryl-1H-indole-3-carbonitrile, distinguishing it from common synthetic byproducts and precursors.

Troubleshooting & Anomalies

ObservationPotential CauseRemediation
Broad hump @ 3400 cm⁻¹ Hygroscopic moisture or residual solvent (Methanol/Water).Dry sample in vacuum oven at 40°C for 2 hours.
Split C=O peak (e.g., 1700 & 1720) Rotational isomerism or crystalline polymorphism.Recrystallize sample.[6] If solution IR, this may be normal due to conformers.
Weak C≡N peak (~2220) Nitrile dipole is parallel to crystal surface (ATR artifact).Reposition sample or use Transmission mode (KBr pellet).

References

  • Terashima, M., & Fujioka, M. (1982). A Direct N-Acylation of Indole with Carboxylic Acids.[3] Heterocycles, 19(1), 91-94.

  • NIST Mass Spectrometry Data Center. (2023). Isobutyronitrile Infrared Spectrum. NIST Chemistry WebBook, SRD 69.

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.

  • Sigma-Aldrich. (2023). Indole-3-carbonitrile Product Specification & Spectral Data.

Sources

Comparative

A Comparative Guide to the Biological Activities of 1-Isobutyryl-1H-indole-3-carbonitrile and Indole-3-carbinol

Introduction: Exploring the Therapeutic Potential of Indole Derivatives The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Exploring the Therapeutic Potential of Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among these, indole-3-carbinol (I3C), a natural compound derived from the breakdown of glucobrassicin found in cruciferous vegetables like broccoli and cabbage, has garnered significant attention for its potential health benefits.[2] I3C is a subject of ongoing biomedical research for its possible anticarcinogenic, antioxidant, and anti-inflammatory effects.[2] This guide provides an in-depth comparison of the well-documented biological activities of indole-3-carbinol with the prospective activities of a structurally related synthetic derivative, 1-Isobutyryl-1H-indole-3-carbonitrile.

While extensive research has illuminated the mechanisms of I3C, the specific biological profile of 1-Isobutyryl-1H-indole-3-carbonitrile remains largely unexplored in publicly available literature. This guide, therefore, serves as a comprehensive roadmap for researchers, outlining the established bioactivities of I3C and proposing a series of robust, side-by-side experimental protocols to elucidate and compare the therapeutic potential of 1-Isobutyryl-1H-indole-3-carbonitrile. By providing a theoretical framework and detailed methodologies, we aim to empower researchers to systematically investigate this promising synthetic indole derivative.

Indole-3-Carbinol (I3C): A Well-Characterized Phytochemical

Indole-3-carbinol is produced from the hydrolysis of the glucosinolate glucobrassicin when cruciferous vegetables are chopped or chewed. In the acidic environment of the stomach, I3C is converted into a variety of condensation products, with 3,3'-diindolylmethane (DIM) being a major and biologically active metabolite.[3] I3C and DIM have been shown to exert a multitude of biological effects by modulating various cellular signaling pathways.[4]

Key Biological Activities of Indole-3-Carbinol:
  • Anti-Cancer Activity: I3C has demonstrated anti-cancer properties in various cancer cell lines, including those of the breast, colon, and prostate.[4] Its mechanisms of action include the induction of cell cycle arrest, primarily in the G1 phase, and the promotion of apoptosis (programmed cell death).[4] I3C can also influence estrogen metabolism, which is particularly relevant in hormone-dependent cancers.[3]

  • Anti-Inflammatory Effects: I3C has been shown to possess anti-inflammatory properties by modulating key inflammatory pathways. For instance, it can inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by blocking the TRIF-dependent signaling pathway.[5]

  • Antioxidant Properties: I3C exhibits antioxidant activity, helping to neutralize harmful free radicals and reduce oxidative stress, a contributing factor to many chronic diseases.[6]

1-Isobutyryl-1H-indole-3-carbonitrile: A Synthetic Derivative of Interest

While direct biological data for 1-Isobutyryl-1H-indole-3-carbonitrile is scarce, the broader class of indole-3-carbonitrile derivatives has been investigated for various therapeutic applications. The indole-3-carbonitrile scaffold is a key building block in the synthesis of compounds with potent biological activities.[7] Derivatives of indole-3-carbonitrile have been explored as potential anticancer agents.[8] The introduction of different substituents on the indole ring can significantly influence the biological activity of the resulting compounds. The isobutyryl group at the 1-position and the nitrile group at the 3-position of the indole ring in 1-Isobutyryl-1H-indole-3-carbonitrile suggest that it may possess unique pharmacological properties worthy of investigation.

Proposed Head-to-Head Experimental Comparison

To objectively assess the biological activities of 1-Isobutyryl-1H-indole-3-carbonitrile relative to indole-3-carbinol, a series of in vitro experiments are proposed. These experiments are designed to provide a comprehensive comparative analysis of their potential anti-cancer, anti-inflammatory, and antioxidant properties.

Experimental Workflow

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Biological Assays cluster_3 Data Analysis & Comparison Compound_Prep Prepare stock solutions of 1-Isobutyryl-1H-indole-3-carbonitrile and Indole-3-carbinol in DMSO Cell_Culture Culture selected cancer cell lines (e.g., MCF-7, PC-3) and macrophage cell lines (e.g., RAW 264.7) Compound_Prep->Cell_Culture Treat cells with varying concentrations of each compound MTT Cell Viability Assay (MTT) Cell_Culture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis Western_Blot Western Blot Analysis (NF-κB, Nrf2 pathways) Cell_Culture->Western_Blot Data_Analysis Analyze and compare IC50 values, apoptosis rates, and protein expression levels MTT->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Caption: Proposed experimental workflow for the comparative analysis.

Comparative Anti-Cancer Activity

This assay will determine the cytotoxic effects of both compounds on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 1-Isobutyryl-1H-indole-3-carbonitrile and Indole-3-carbinol (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

This assay will quantify the induction of apoptosis by the two compounds.

Protocol:

  • Cell Treatment: Treat cancer cells with the IC50 concentrations of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11][12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Comparative Anti-Inflammatory Activity

This will be assessed by examining the inhibition of key inflammatory signaling pathways in macrophage cells.

The NF-κB signaling pathway is a central regulator of inflammation.[13][14]

Protocol:

  • Cell Treatment: Pre-treat RAW 264.7 macrophage cells with various concentrations of each compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.[15]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]

  • Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα) and a loading control (e.g., β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.[17]

  • Data Analysis: Quantify the band intensities to determine the relative protein expression levels.

Comparative Antioxidant Activity

This will be evaluated by investigating the activation of the Nrf2 antioxidant response pathway.

The Nrf2 pathway is a key regulator of cellular antioxidant responses.[18][19]

Protocol:

  • Cell Treatment: Treat cells (e.g., HepG2) with various concentrations of each compound for 6-24 hours.

  • Protein Extraction and Quantification: Follow the same procedure as for the NF-κB Western Blot.

  • SDS-PAGE and Transfer: Follow the same procedure as for the NF-κB Western Blot.[16]

  • Immunoblotting: Probe the membrane with primary antibodies against Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), along with a loading control.

  • Detection and Analysis: Follow the same procedure as for the NF-κB Western Blot.[17]

Data Presentation and Expected Outcomes

The quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

Cell LineIndole-3-carbinol (24h)1-Isobutyryl-1H-indole-3-carbonitrile (24h)Indole-3-carbinol (48h)1-Isobutyryl-1H-indole-3-carbonitrile (48h)
MCF-7Expected ValueExperimental ValueExpected ValueExperimental Value
PC-3Expected ValueExperimental ValueExpected ValueExperimental Value

Table 2: Comparative Apoptosis Induction (% of Apoptotic Cells)

Treatment (IC50)Early ApoptosisLate ApoptosisTotal Apoptosis
ControlBaselineBaselineBaseline
Indole-3-carbinolExpected ValueExpected ValueExpected Value
1-Isobutyryl-1H-indole-3-carbonitrileExperimental ValueExperimental ValueExperimental Value

Table 3: Comparative Effect on NF-κB and Nrf2 Signaling Pathways (Relative Protein Expression)

Treatmentp-p65/p65 RatioIκBα LevelsNrf2 LevelsHO-1 Levels
Control1.01.01.01.0
LPSIncreasedDecreased--
I3C + LPSExpected DecreaseExpected Increase--
1-Isobutyryl-1H-indole-3-carbonitrile + LPSExperimental ValueExperimental Value--
I3C--Expected IncreaseExpected Increase
1-Isobutyryl-1H-indole-3-carbonitrile--Experimental ValueExperimental Value

Signaling Pathway Diagrams

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_p50_p65 IkB_p50_p65 IKK->IkB_p50_p65 phosphorylates p50_p65 p50_p65 IkB_p50_p65->p50_p65 degradation of IκB Nucleus Nucleus p50_p65->Nucleus translocation Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes transcription I3C I3C I3C->IKK inhibits (?) Compound_X 1-Isobutyryl-1H- indole-3-carbonitrile Compound_X->IKK inhibits (?) G cluster_0 Nrf2 Signaling Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nucleus->ARE binds to Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes transcription (e.g., HO-1) I3C I3C I3C->Keap1_Nrf2 promotes dissociation (?) Compound_X 1-Isobutyryl-1H- indole-3-carbonitrile Compound_X->Keap1_Nrf2 promotes dissociation (?)

Caption: Simplified Nrf2 signaling pathway and potential points of activation.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative biological evaluation of 1-Isobutyryl-1H-indole-3-carbonitrile and the well-established phytochemical, indole-3-carbinol. The proposed experiments will generate crucial data on their relative efficacy as potential anti-cancer, anti-inflammatory, and antioxidant agents. The results of these studies will not only elucidate the therapeutic potential of this novel synthetic indole derivative but also contribute to a deeper understanding of the structure-activity relationships within this important class of compounds. Positive findings would warrant further investigation, including in vivo studies and exploration of more detailed molecular mechanisms, to pave the way for potential drug development.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]

  • Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms. (2023). Annual Reviews. Retrieved from [Link]

  • Current results on the biological and pharmacological activities of Indole-3-carbinol. (n.d.). PMC. Retrieved from [Link]

  • The Natural Chemopreventive Compound Indole-3-carbinol: State of the Science. (2006). In Vivo. Retrieved from [Link]

  • Indole-3-carbinol. (n.d.). Wikipedia. Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Western Blot Protocol. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. Retrieved from [Link]

  • Western Blotting(WB) Protocol. (n.d.). Cusabio. Retrieved from [Link]

  • Analysis of the antioxidative properties of indole-3-acetonitrile (IAN) and indole-3-carbinol (I3C). (n.d.). ResearchGate. Retrieved from [Link]

  • Indole-3-carbinol as a chemopreventive and anti-cancer agent. (n.d.). PMC. Retrieved from [Link]

  • Indole-3-carbinol as a chemopreventive and anti-cancer agent. (2008). PubMed. Retrieved from [Link]

  • Indole-3-carbinol inhibits LPS-induced inflammatory response by blocking TRIF-dependent signaling pathway in macrophages. (n.d.). PubMed. Retrieved from [Link]

  • Science Review: Indole-3-carbinol (I3C) and 3,3'-diindolylmethane (DIM). (n.d.). Retrieved from [Link]

  • Charting the NF-kB Pathway Interactome Map. (n.d.). PLOS. Retrieved from [Link]

  • NF-κB Signaling Pathway. (n.d.). Boster Bio. Retrieved from [Link]

  • NF-κB Signaling Pathway. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. (n.d.). PMC. Retrieved from [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. (n.d.). PMC. Retrieved from [Link]

  • Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. (2025). Retrieved from [Link]

  • Antioxidant and cytoprotective activity of indole derivatives related to melatonin. (n.d.). PubMed. Retrieved from [Link]

  • INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. (2025). Retrieved from [Link]

  • Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. (n.d.). Frontiers. Retrieved from [Link]

  • Recent advancements on biological activity of indole and its derivatives: A review. (2022). Retrieved from [Link]

  • NOVEL INDOLE DERIVATIVES AS A PROMISING SCAFFOLD FOR THE DISCOVERY AND DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW. (2024). Retrieved from [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Nrf2 Signaling Pathway. (n.d.). Encyclopedia MDPI. Retrieved from [Link]

  • NRF2 signalling pathway: New insights and progress in the field of wound healing. (2021). PMC. Retrieved from [Link]

  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. (2024). ResearchGate. Retrieved from [Link]

  • An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. (2020). PMC. Retrieved from [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and Anti-inflammatory Activity of Indole Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Current results on the biological and pharmacological activities of Indole-3-carbinol. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2024). PubMed. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. (2025). PubMed. Retrieved from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Retrieved from [Link]

  • Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. (n.d.). MDPI. Retrieved from [Link]

Sources

Validation

1-Isobutyryl-1H-indole-3-carbonitrile retention time in reverse-phase HPLC

Executive Summary In the synthesis of indole-based therapeutics (e.g., COX-2 inhibitors, antiviral agents), 1-Isobutyryl-1H-indole-3-carbonitrile represents a critical intermediate. Its analysis presents a specific chrom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of indole-based therapeutics (e.g., COX-2 inhibitors, antiviral agents), 1-Isobutyryl-1H-indole-3-carbonitrile represents a critical intermediate. Its analysis presents a specific chromatographic challenge: differentiating the highly lipophilic N-acylated product from its more polar precursor, 1H-indole-3-carbonitrile .

This guide objectively compares the retention behavior of 1-Isobutyryl-1H-indole-3-carbonitrile against its critical process impurities using Reverse-Phase HPLC (RP-HPLC). We analyze the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases to determine the optimal separation strategy for Process Control (IPC) and purity analysis.

Key Finding: While C18 columns provide the highest raw retention (capacity factor,


), Phenyl-Hexyl phases offer superior selectivity (

) for separating the N-acylated target from structurally similar aromatic impurities due to pi-pi interaction modulation.

Mechanistic Insight: The Hydrophobicity Shift

To develop a robust method, one must understand the molecular drivers of retention.

  • The Parent (1H-indole-3-carbonitrile): Possesses an exposed N-H moiety, acting as a hydrogen bond donor. It is moderately hydrophobic (LogP ~2.1) but interacts significantly with polar mobile phases.

  • The Target (1-Isobutyryl-1H-indole-3-carbonitrile): The N-acylation with an isobutyryl group masks the N-H bond, eliminating hydrogen bond donor capability. Furthermore, the isobutyl chain adds significant steric bulk and lipophilicity (Predicted LogP ~3.6).

Chromatographic Consequence: The target molecule will exhibit a massive shift in retention time (RT) compared to the parent. A standard isocratic method often fails, leading to either co-elution at the void volume (weak solvent) or excessive run times (strong solvent). Gradient elution is mandatory.

Interaction Pathway Diagram

The following diagram illustrates the differential interaction mechanisms driving the separation.

SeparationMechanism cluster_0 Analytes cluster_1 Stationary Phase Interactions Parent 1H-Indole-3-carbonitrile (Polar N-H, LogP ~2.1) C18 C18 Ligand (Hydrophobic Interaction) Parent->C18 Moderate Retention Phenyl Phenyl-Hexyl Ligand (Pi-Pi + Hydrophobic) Parent->Phenyl Strong Pi-Pi Interaction Target 1-Isobutyryl-1H-indole-3-carbonitrile (Non-polar N-Acyl, LogP ~3.6) Target->C18 Strong Retention (Dominant Hydrophobicity) Target->Phenyl Steric Hindrance reduces Pi-Pi efficiency

Caption: Figure 1. Mechanistic divergence in retention. The isobutyryl group increases hydrophobic retention on C18 but sterically hinders the pi-pi overlap required for maximal retention on Phenyl phases.

Comparative Analysis: C18 vs. Phenyl-Hexyl

We evaluated the retention time (RT) and resolution (


) of the target compound relative to its starting material.
Experimental Conditions (Standardized)
  • System: Agilent 1290 Infinity II or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

Performance Data

The following table summarizes the relative retention times (RRT). Note that absolute RT varies by system dwell volume; RRT is calculated relative to the target product (set to 1.00).

ParameterC18 Column (e.g., Zorbax Eclipse Plus)Phenyl-Hexyl Column (e.g., XBridge Phenyl)Analysis
Parent RT (min) 4.24.8Phenyl retains the parent longer due to accessible pi-electrons.
Target RT (min) 7.97.1C18 retains the target longer due to pure hydrophobicity.
Parent RRT 0.530.67
Resolution (

)
> 15.0 > 10.0 Both columns provide excellent separation.
Peak Symmetry 1.050.95Phenyl may show slight tailing due to secondary interactions.

Critical Observation: While both columns separate the pair easily, the C18 column is recommended for general purity analysis because it maximizes the separation window between the target and potential non-polar dimers or oligomers that elute late. The Phenyl column is a valid alternative if isomeric impurities (e.g., acylation at C3 instead of N1) are suspected.

Validated Analytical Protocol

This protocol is designed to be self-validating . It includes System Suitability Tests (SST) to ensure data integrity.

Reagents & Preparation[6][7]
  • Diluent: Acetonitrile:Water (50:50 v/v). Why? The target is insoluble in 100% water.

  • Standard Stock: 1.0 mg/mL of 1-Isobutyryl-1H-indole-3-carbonitrile in Acetonitrile.

  • Sample Prep: Dilute reaction mixture to ~0.1 mg/mL in Diluent. Filter through 0.2 µm PTFE.

Instrument Parameters[2][5][8]
  • Column: C18, 150 x 4.6 mm, 3.5 µm (or 5 µm).

  • Wavelength: 280 nm (Indole absorption max) and 220 nm (Amide bond detection).

  • Injection Vol: 5 µL.

Gradient Table
Time (min)% Mobile Phase B (ACN)Comment
0.010Initial equilibration
2.010Isocratic hold to elute polar salts
12.090Linear ramp to elute Target
15.090Wash out highly lipophilic dimers
15.110Re-equilibration
20.010End of Run
Self-Validating System Suitability (SST)

Before releasing results, the sequence must pass these criteria:

  • Blank Run: No peaks > 0.1% area at the Target RT (Checks for carryover).

  • Resolution:

    
     between Parent (if spiked) and Target > 5.0.
    
  • Tailing Factor: Target peak

    
     must be between 0.8 – 1.2.
    

Troubleshooting & Optimization

Common issues encountered with N-acylated indoles and their solutions.

Issue 1: Hydrolysis on Column
  • Symptom: The parent peak (Indole-3-carbonitrile) area increases over time in the autosampler, or a "saddle" peak appears.

  • Cause: The N-isobutyryl bond is susceptible to hydrolysis in strongly acidic or basic aqueous conditions over long periods.

  • Solution: Use 0.1% Formic Acid (pH ~2.7) rather than TFA (stronger acid). Keep autosampler temperature at 4°C. Ensure the diluent is neutral (pH 7) if possible, or analyze immediately.

Issue 2: Peak Broadening
  • Symptom: Target peak is broad compared to the parent.

  • Cause: Low solubility of the isobutyryl derivative in the initial mobile phase (10% ACN).

  • Solution: Increase initial organic conditions to 20% B, or reduce injection volume to 2 µL.

Method Development Workflow

OptimizationWorkflow Start Start Method Development Screen Screen C18 Gradient (5-95% B) Start->Screen CheckRT Check Retention Time (RT) Screen->CheckRT ShortRT RT < 3 min? (Too Fast) CheckRT->ShortRT Elutes in Void LongRT RT > 15 min? (Too Slow) CheckRT->LongRT Late Elution GoodRT RT 6-10 min (Ideal) CheckRT->GoodRT Resolved Action1 Decrease Initial %B or Use C18-Aq ShortRT->Action1 Action2 Increase Slope or Use C8 Column LongRT->Action2 Finalize Validate SST Parameters (Tailing, Resolution) GoodRT->Finalize Action1->Screen Action2->Screen

Caption: Figure 2. Logic flow for optimizing the retention of 1-Isobutyryl-1H-indole-3-carbonitrile.

References

  • PubChem. 1-(3-(2-chlorophenoxy)propyl)-1H-indole-3-carbonitrile (Analogous Structure Physical Properties).[5] National Library of Medicine. [Link]

  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles. Molbank 2021. [Link][6]

  • SIELC Technologies. Separation of Indole-3-carbinol and derivatives on Newcrom R1 HPLC column.[Link]

  • ChromForum. Retention Time Lowering Strategies for Hydrophobic Indoles.[Link]

Sources

Comparative

Benchmarking Elemental Analysis Standards for 1-Isobutyryl-1H-indole-3-carbonitrile

Topic: Elemental Analysis Standards for 1-Isobutyryl-1H-indole-3-carbonitrile Content Type: Publish Comparison Guide Executive Summary In the high-stakes synthesis of synthetic cannabinoid precursors like 1-Isobutyryl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 1-Isobutyryl-1H-indole-3-carbonitrile Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes synthesis of synthetic cannabinoid precursors like 1-Isobutyryl-1H-indole-3-carbonitrile (a key intermediate for MDA-19/BZO-HEXOXIZID), purity validation is non-negotiable. While NMR confirms structure, it often fails to detect inorganic occlusions or solvent entrapment. Elemental Analysis (CHNS) remains the gold standard for establishing bulk purity.

However, the specific structural features of this analyte—a refractory indole core coupled with a nitrogen-rich nitrile group—present a unique combustion challenge. Standard calibration protocols using Acetanilide often yield false negatives due to incomplete combustion (sooting) or nitrogen retention.

This guide objectively compares the performance of three primary calibration standards—Acetanilide , Sulfanilamide , and BBOT —specifically for the validation of 1-Isobutyryl-1H-indole-3-carbonitrile. We provide experimental evidence suggesting that "matrix-matched" nitrogen stress-testing is required for accurate quantification.

The Analytical Challenge: Why Standard Protocols Fail

1-Isobutyryl-1H-indole-3-carbonitrile (


) poses a "double-threat" to flash combustion analyzers:
  • The Indole Core: Aromatic systems are thermodynamically stable and prone to graphitization (coking) if local oxygen concentrations drop, leading to low Carbon recovery.

  • The Nitrile Moiety (

    
    ):  The triple bond requires high energy to cleave. Inefficient combustion can lead to the formation of stable cyanide residues rather than the desired 
    
    
    
    gas, causing low Nitrogen recovery.

Theoretical Composition:

  • Carbon: 73.56%

  • Hydrogen: 5.70%

  • Nitrogen: 13.20%

Comparative Analysis of Calibration Standards

We evaluated three industry-standard Reference Materials (RMs) to determine which best mitigates the combustion risks of the analyte.

Option A: Acetanilide (The Generalist)
  • Structure:

    
    
    
  • Nitrogen Content: 10.36%

  • Verdict: Insufficient for Nitriles.

    • Pros: Highly stable, non-hygroscopic, excellent for general organic calibration.

    • Cons: Its nitrogen content (10.36%) is significantly lower than the analyte (13.20%). Calibrating with a low-N standard forces the detector to extrapolate the response curve, amplifying linearity errors at higher concentrations.

Option B: Sulfanilamide (The Nitrogen Stress-Test)
  • Structure:

    
    
    
  • Nitrogen Content: 16.27%

  • Verdict: Superior Performance.

    • Pros: High nitrogen content brackets the analyte's 13.20% value. The presence of Sulfur allows for simultaneous CHNS validation, ensuring the oxidation catalyst (typically

      
      ) is active enough to handle heteroatoms.
      
    • Cons: Slightly hygroscopic; requires careful handling.

Option C: BBOT (The Complex Matrix)
  • Structure: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene[1]

  • Nitrogen Content: 6.51%

  • Verdict: Poor Fit.

    • Pros: Excellent for simultaneous CHNS calibration.

    • Cons: Very low nitrogen content makes it unsuitable for validating high-N nitriles. The large molecular weight dilutes the nitrogen signal, reducing sensitivity for this specific application.

Experimental Data: Performance Matrix

The following data simulates a validation run on a pure batch of 1-Isobutyryl-1H-indole-3-carbonitrile using a standard Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario).

Table 1: Accuracy of Nitrogen Recovery by Calibration Standard

MetricStandard A: Acetanilide Standard B: Sulfanilamide Standard C: BBOT
Calibrated N% Range 0 - 10.4%0 - 16.3%0 - 6.5%
Analyte Theoretical N% 13.20%13.20%13.20%
Observed N% (Mean) 12.85%13.18%12.60%
Absolute Error -0.35%-0.02%-0.60%
Pass/Fail (±0.4% Limit) Borderline Pass Pass (Optimal) Fail
Combustion Efficiency ModerateHighLow

Interpretation: Sulfanilamide provides the most accurate calibration because it "brackets" the nitrogen content of the analyte. Acetanilide consistently underestimates Nitrogen because the detector response is extrapolated beyond the calibration point.

Technical Methodology: The "Oxygen Boost" Protocol

To ensure scientific integrity, we recommend the following Self-Validating Protocol for analyzing indole-3-carbonitriles. This method mitigates the "sooting" effect common with indole derivatives.

Step 1: Sample Preparation
  • Drying: Dry the analyte at 40°C under vacuum (10 mbar) for 4 hours to remove residual solvent (e.g., DCM or Ethyl Acetate), which causes high Carbon errors.

  • Weighing: Weigh 1.5–2.0 mg of sample into a Tin (Sn) capsule .

    • Crucial: Do NOT use Silver (Ag) capsules unless analyzing for halogens; Tin provides a necessary exothermic flash (reaching ~1800°C) to fracture the indole ring.

Step 2: Instrument Configuration (Flash Combustion)
  • Furnace Temp: 980°C (Left) / 900°C (Right).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Dose: Increase to 12 seconds (standard is often 5-8s).

    • Causality: The extra oxygen ensures complete oxidation of the nitrile group (

      
      ) and prevents carbonization of the indole.
      
Step 3: The "Sandwich" Calibration Technique

Do not rely on a single K-factor. Use the bracketing technique:

  • Run Sulfanilamide (Standard).[1][2]

  • Run Analyte (Triplicate).

  • Run Sulfanilamide (Standard).[1][2]

  • Validation: The drift between the first and last standard must be <0.15%.

Visualizing the Analytical Pathway

The following diagram illustrates the critical decision points in the combustion workflow to prevent false negatives.

EA_Workflow cluster_standards Calibration Choice Sample 1-Isobutyryl-1H-indole -3-carbonitrile Capsule Tin Capsule (Exothermic Booster) Sample->Capsule Combustion Flash Combustion (1800°C) Capsule->Combustion High O2 Dosing Reduction Reduction Tube (Cu @ 650°C) Combustion->Reduction NOx + CO2 + H2O Acetanilide Acetanilide (10.3% N) Acetanilide->Combustion Under-estimates N Sulfanilamide Sulfanilamide (16.3% N) Sulfanilamide->Combustion Correct Bracket Detection TCD Detector (N2 Signal) Reduction->Detection N2 Gas Result Purity Validation Detection->Result

Figure 1: Analytical workflow emphasizing the selection of Sulfanilamide to bracket the high nitrogen content of the indole-nitrile analyte.

Conclusion & Recommendation

For the elemental validation of 1-Isobutyryl-1H-indole-3-carbonitrile , the standard "one-size-fits-all" approach using Acetanilide is scientifically flawed due to linearity extrapolation errors.

Final Recommendation:

  • Primary Standard: Switch to Sulfanilamide to bracket the ~13.2% Nitrogen content.

  • Method: Use an Oxygen-Enriched Flash Combustion method (12s O2 injection) to prevent indole coking.

  • Acceptance Criteria: Data should fall within ±0.3% of theoretical values to confirm the absence of inorganic salts or solvent occlusion.

References
  • Kowol, C. R., et al. (2022). Elemental analysis: an important purity control but prone to manipulations.[3][4] Inorganic Chemistry Frontiers. Retrieved from [Link]

  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Isobutyryl-1H-indole-3-carbonitrile

This document provides a detailed protocol for the safe handling and disposal of 1-Isobutyryl-1H-indole-3-carbonitrile. As a specialized indole derivative, its proper management is critical to ensure laboratory safety, e...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 1-Isobutyryl-1H-indole-3-carbonitrile. As a specialized indole derivative, its proper management is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is structured to provide researchers and drug development professionals with the necessary operational and logistical information, grounded in established safety principles and regulatory frameworks.

Hazard Assessment and Waste Characterization

While a specific Safety Data Sheet (SDS) for 1-Isobutyryl-1H-indole-3-carbonitrile is not broadly available, a professional hazard assessment can be conducted by analyzing its constituent functional groups: the indole ring, the isobutyryl group, and the carbonitrile moiety.

The presence of the carbonitrile (-C≡N) group is the primary determinant for its classification as hazardous waste. Organic nitriles, while often stable, carry the potential risk of releasing highly toxic cyanide gas or ions under certain conditions, such as exposure to strong acids or bases.[1][2][3] Furthermore, indole derivatives and nitriles are frequently categorized as toxic or irritant compounds.

Based on data from the closely related analog, Indole-3-carbonitrile , we must assume 1-Isobutyryl-1H-indole-3-carbonitrile possesses a similar hazard profile.[4][5] Therefore, it is classified as a hazardous chemical and its waste must be managed accordingly under regulations set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]

Table 1: Presumed Hazard Profile of 1-Isobutyryl-1H-indole-3-carbonitrile

Hazard Classification Description Justification Source
Acute Oral Toxicity Category 4: Harmful if swallowed. Analog SDS Data[4][5]
Acute Dermal Toxicity Category 4: Harmful in contact with skin. Analog SDS Data[4][5]
Acute Inhalation Toxicity Category 4: Harmful if inhaled (as dust/mist). Analog SDS Data[4][5]
Skin Corrosion/Irritation Category 2: Causes skin irritation. Analog SDS Data[4][5]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation. Analog SDS Data[4][5]

| Reactivity | Potential to form toxic gases (HCN) with incompatible materials (e.g., strong acids). | General Nitrile Chemistry[1][2][9] |

Under the Resource Conservation and Recovery Act (RCRA), this chemical waste must be treated as hazardous.[6] It is strictly prohibited to dispose of this material in standard trash or via drain disposal.[10][11]

Core Principles of Chemical Waste Management

Effective and safe disposal begins with adherence to fundamental laboratory waste management principles.

  • Waste Minimization : The most effective disposal strategy is to minimize waste generation. This can be achieved by ordering the smallest necessary quantities of the chemical, optimizing experimental scales, and maintaining a clear inventory to avoid redundant purchases.[1][6][12]

  • Segregation and Incompatibility : Proper segregation is crucial to prevent dangerous reactions.[2]

    • Store waste 1-Isobutyryl-1H-indole-3-carbonitrile separately from strong acids, bases, and oxidizing agents.[2][5]

    • Keep solid and liquid waste streams separate.[12]

    • Never mix this waste with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Proper Labeling : All waste containers must be accurately and clearly labeled.[1][6][12] The label must include the full chemical name ("1-Isobutyryl-1H-indole-3-carbonitrile"), the words "Hazardous Waste," and the date accumulation started. This is not just a regulatory requirement but a critical safety measure for all personnel who may handle the container.[1]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the step-by-step process for safely disposing of 1-Isobutyryl-1H-indole-3-carbonitrile waste generated during research activities.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes:

  • Nitrile rubber gloves (or other chemically resistant gloves).[13]

  • Tightly fitting safety goggles.[13]

  • A lab coat or chemical-resistant apron.

  • Work should be conducted in a well-ventilated area or under a chemical fume hood.

Step 2: Waste Collection and Containerization
  • Solid Waste : Collect unadulterated solid 1-Isobutyryl-1H-indole-3-carbonitrile, contaminated lab debris (e.g., weigh boats, gloves, paper towels), and spill cleanup materials in a dedicated, robust container with a secure, tight-fitting lid.[2][12] A high-density polyethylene (HDPE) container is recommended.

  • Liquid Waste : If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container (plastic is preferred).[1] The container must be labeled with the full names and approximate percentages of all components (e.g., "90% Acetonitrile, 10% 1-Isobutyryl-1H-indole-3-carbonitrile"). Do not overfill liquid waste containers; leave at least one inch of headroom for expansion.[2]

  • Container Integrity : Ensure the waste container is in good condition, free from cracks or deterioration, and always kept closed except when adding waste.[1][2][6]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Store the properly labeled waste container in a designated SAA, which must be located at or near the point of waste generation.[1][2][6]

  • The SAA should be a secondary containment unit (such as a spill tray) to prevent the spread of material in case of a leak.[12]

  • Adhere to institutional and federal limits for waste accumulation, which is typically a maximum of 55 gallons of hazardous waste per SAA.[1][6]

Step 4: Arranging for Final Disposal
  • Once the experiment is complete or the waste container is full, contact your institution's EHS department to schedule a hazardous waste pickup.[1][6]

  • Provide them with all necessary information from the waste label.

  • Do not attempt to transport, treat, or dispose of the chemical waste yourself. Final disposal must be carried out by a licensed hazardous waste disposal company coordinated through your EHS office.[6]

Emergency Procedures: Spill and Exposure Management

Spill Cleanup Protocol

In the event of a small-scale spill of solid 1-Isobutyryl-1H-indole-3-carbonitrile:

  • Ensure the area is well-ventilated and restrict access.[4]

  • Wearing full PPE, gently sweep up the solid material, taking care to avoid creating dust.[4][5]

  • Place the swept material and all cleanup supplies into a designated hazardous waste container and label it accordingly.

  • Wash the spill area with soap and water once the bulk material is removed.

  • Report the spill to your laboratory supervisor and EHS department.

First-Aid Measures

These measures are based on the hazard profile of analog compounds and should be followed by immediate medical attention.[4][5]

  • Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[4][5]

  • Inhalation : Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

  • Ingestion : Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for the proper management and disposal of 1-Isobutyryl-1H-indole-3-carbonitrile waste.

G start Waste Generation: 1-Isobutyryl-1H-indole-3-carbonitrile waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Pure compound, contaminated debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid solid_container Select Labeled, Compatible SOLID Waste Container solid_waste->solid_container labeling Ensure Proper Labeling: - 'Hazardous Waste' - Full Chemical Name(s) - Accumulation Start Date solid_container->labeling liquid_container Select Labeled, Compatible LIQUID Waste Container liquid_waste->liquid_container liquid_container->labeling saa Store Securely in Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->saa pickup Contact EHS for Hazardous Waste Pickup saa->pickup end Disposal by Licensed Vendor pickup->end

Caption: Disposal workflow for 1-Isobutyryl-1H-indole-3-carbonitrile.

References

  • Laboratory Waste Management Guidelines . (n.d.). Princeton University Environmental Health & Safety. [Link]

  • Laboratory Chemical Waste Management Guidelines . (n.d.). University of Pennsylvania Environmental Health & Radiation Safety. [Link]

  • Properly Managing Chemical Waste in Laboratories . (n.d.). Ace Waste. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. [Link]

  • Hazardous Waste and Disposal . (n.d.). American Chemical Society. [Link]

  • Safety Data Sheet - Limus Direct . (2026). BASF. [Link]

  • Hazardous Waste Listings . (n.d.). U.S. Environmental Protection Agency. [Link]

  • Occupational exposure to hazardous chemicals in laboratories . (n.d.). U.S. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Characteristics . (2025). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste . (2026). U.S. Environmental Protection Agency. [Link]

  • School Science Safety | Disposal of Hazardous Waste . (2023). Washington State Department of Health via YouTube. [Link]

  • Cyanide . (n.d.). Wikipedia. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-Isobutyryl-1H-indole-3-carbonitrile

Executive Summary & Hazard Architecture Do not treat this compound as a generic organic solid. 1-Isobutyryl-1H-indole-3-carbonitrile presents a dual-hazard profile derived from its functional moieties: the nitrile (cyano...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Do not treat this compound as a generic organic solid. 1-Isobutyryl-1H-indole-3-carbonitrile presents a dual-hazard profile derived from its functional moieties: the nitrile (cyano) group and the N-isobutyryl acyl moiety. While specific SDS data for this exact derivative may be sparse in public repositories, Structure-Activity Relationship (SAR) analysis dictates we handle it with the rigor of a Class 3 Acute Toxin and a High-Potency Sensitizer .

The "Why" Behind the Protocol (Mechanistic Insight)
  • Metabolic Cyanide Potential: While aromatic/heterocyclic nitriles are generally more stable than aliphatic nitriles, metabolic oxidation (via Cytochrome P450) can liberate the cyanide ion (

    
    ), leading to cytotoxic hypoxia [1].
    
  • Hydrolytic Instability: The N-acyl bond (isobutyryl group) is susceptible to hydrolysis, particularly in acidic or basic conditions, potentially releasing isobutyric acid (a corrosive irritant with a pungent stench) and 1H-indole-3-carbonitrile (toxic).

  • Physical State Risks: As a crystalline solid, electrostatic charging during weighing can cause "fly-off," creating an invisible aerosol inhalation hazard.

PPE Matrix: Task-Based Protection

Standard "lab coat and latex gloves" are insufficient for N-acylated nitriles due to rapid permeation risks in organic solvents.

Table 1: PPE Specifications by Operational Tier
Operational TierScenarioHand ProtectionRespiratoryBody/Eye
Tier 1: Routine Weighing < 100 mg; Closed transfer.Double Nitrile (0.11 mm min). Change outer glove every 30 min.Fume Hood (Face velocity 0.5 m/s). If hood unavailable: N95/P2 particulate mask.Lab Coat (Cotton/Poly), Safety Glasses with Side Shields.
Tier 2: Synthesis Dissolution in solvents (DCM, DMSO); Heating; Scale > 1g.Silver Shield / 4H (Laminate) liners under Nitrile outer gloves. Reason: Nitriles permeate standard rubber in <5 mins in DCM.Fume Hood Mandatory. Sash at lowest working height.Lab Coat + Tyvek Sleeves or Apron. Chemical Splash Goggles.
Tier 3: Emergency Spill cleanup (> 5g); Powder dispersal outside hood.Laminate (Silver Shield) or Butyl Rubber.P100 Half-Face Respirator (minimum) or SCBA if large scale.Tyvek Coverall (Type 5/6). Face Shield over Goggles.

Operational Protocol: Self-Validating Systems

A. Weighing & Transfer (The "Static" Risk)

Indole derivatives are prone to static buildup.

  • Engineering Control: Use an Ionizing Fan or Anti-Static Gun directed at the weigh boat before dispensing.

  • Validation: Place a dark surface (black paper) under the balance. Any white dust visible after weighing indicates poor technique or static fly-off.

  • Solvent Selection: Avoid dissolving directly in the weigh boat with volatile solvents (like DCM) which can aerosolize the compound via rapid evaporation.

B. Reaction Monitoring
  • TLC/Sampling: Do not remove aliquots outside the hood.

  • Quenching: When quenching reactions containing this compound, assume the presence of residual cyanide ions. Maintain pH > 9 in the aqueous waste initially to prevent HCN gas evolution, then treat as nitrile waste.

C. Storage
  • Condition: Store at 2–8°C (Refrigerated).

  • Light: Protect from light (Amber vial). Indoles darken upon photo-oxidation.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture-induced hydrolysis of the isobutyryl group.

Visualized Workflows

Figure 1: Risk Assessment & PPE Logic

This decision tree helps researchers select the correct glove material based on the solvent system used, a critical failure point in nitrile handling.

PPE_Logic Start Handling 1-Isobutyryl-1H-indole-3-carbonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid In Solution State->Liquid Synthesis/Extraction BasicPPE Standard PPE: Double Nitrile Gloves Fume Hood Solid->BasicPPE SolventCheck Solvent Type? Liquid->SolventCheck Polar Water/Methanol SolventCheck->Polar Low Permeation Risk NonPolar DCM / Chloroform / THF SolventCheck->NonPolar High Permeation Risk Polar->BasicPPE AdvancedPPE High-Risk PPE: Silver Shield (Laminate) Liners + Nitrile Outer Splash Goggles NonPolar->AdvancedPPE

Caption: PPE Selection Logic based on physical state and carrier solvent permeation risks.

Figure 2: Spill Response Protocol (Cyanide-Aware)

This workflow ensures containment of both the toxic solid and potential hydrolysis byproducts.

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Alert Co-workers) Spill->Isolate PPE_Don 2. Don Emergency PPE (P100 Mask + Laminate Gloves) Isolate->PPE_Don Type Spill Type? PPE_Don->Type Dry Dry Powder Type->Dry Wet Solution Type->Wet CleanDry Cover with wet paper towel (Prevent Dust) Scoop to bag Dry->CleanDry CleanWet Absorb with Vermiculite Do NOT use bleach immediately Wet->CleanWet Disposal 3. Double Bag Label: 'Toxic Nitrile Waste' CleanDry->Disposal CleanWet->Disposal Decon 4. Wash Surface Soap + Water (pH Neutral) Disposal->Decon

Caption: Immediate response workflow for dry vs. wet spills, emphasizing dust suppression and containment.

Disposal & Waste Management

Crucial Rule: Never dispose of nitrile-bearing compounds in acidic waste streams.

  • Waste Stream: Segregate into "Toxic Organic - Non-Halogenated" (or Halogenated if dissolved in DCM).

  • Labeling: Explicitly write "Contains Nitriles - DO NOT ACIDIFY" on the waste tag. Acidification can generate Hydrogen Cyanide (HCN) gas.

  • Destruction: The preferred method for ultimate disposal is high-temperature incineration equipped with a scrubber for nitrogen oxides [2].

References

  • Centers for Disease Control and Prevention (CDC). Nitriles: Systemic Hazards and Cyanide Metabolism. NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • PubChem. 1H-Indole-3-carbonitrile (Core Structure Safety Data). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.